Amoz
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHAMVOINIHMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962873 | |
| Record name | 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43056-63-9 | |
| Record name | AMOZ | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43056-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-(4-morpholinomethyl)oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043056639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20962873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-(4-morpholinomethyl)oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chemical Profile of AMOZ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological interactions of 3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone, commonly known as AMOZ. This compound is a significant metabolite of the nitrofuran antibiotic, furaltadone. Due to the carcinogenic properties of nitrofuran metabolites, their presence in food products is a critical concern for food safety and regulatory bodies worldwide. This document details the chemical identity of this compound, experimental protocols for its detection, and discusses its known biological activities, including its potential role in carcinogenesis.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring an oxazolidinone core substituted with an amino group and a morpholinomethyl group. Its chemical identity is well-established and characterized by the following identifiers.
| Identifier | Value |
| IUPAC Name | 3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone |
| CAS Number | 43056-63-9 |
| Molecular Formula | C₈H₁₅N₃O₃ |
| Molecular Weight | 201.22 g/mol |
| SMILES | O=C1N(N)CC(CN2CCOCC2)O1 |
| InChI Key | TVHAMVOINIHMEX-UHFFFAOYSA-N |
Experimental Protocols
The detection of this compound in biological matrices and food products is crucial for regulatory monitoring. The primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Derivatization for LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction and derivatization of this compound from tissue samples for subsequent LC-MS/MS analysis.
Methodology:
-
Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Acid Hydrolysis: Treat the homogenate with hydrochloric acid to release protein-bound this compound residues. This step is typically performed overnight at an elevated temperature.
-
Neutralization and Derivatization: Neutralize the sample, and then add 2-nitrobenzaldehyde to derivatize the this compound. The derivatization reaction forms the Schiff base NP-AMOZ, which is more amenable to chromatographic separation and detection.
-
Liquid-Liquid Extraction: Extract the derivatized NP-AMOZ from the aqueous matrix using an organic solvent such as ethyl acetate.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
Competitive Enzyme-Linked Immunosorbent Assay (cELISA)
This protocol describes the principle of a competitive ELISA for the quantitative detection of this compound.
Methodology:
-
Coating: Coat microtiter plate wells with an this compound-protein conjugate (e.g., this compound-BSA).
-
Blocking: Block the uncoated sites in the wells to prevent non-specific binding.
-
Competitive Reaction: Add the prepared sample extract and a limited amount of anti-AMOZ antibody to the wells. Free this compound in the sample will compete with the coated this compound-protein conjugate for binding to the antibody.
-
Washing: Wash the plate to remove unbound components.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate Addition: Add a chromogenic substrate. The enzyme will catalyze a color change.
-
Measurement: Measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Biological Activity and Signaling Pathways
The primary toxicological concern associated with this compound is its potential carcinogenicity, a characteristic shared with other nitrofuran metabolites. While the precise signaling pathways of this compound are not fully elucidated, the available evidence points towards a mechanism involving the metabolic activation of the parent compound, furaltadone, into reactive species that can cause cellular damage, including DNA damage.
A related nitrofuran metabolite, 3-amino-2-oxazolidinone (AOZ), has been shown to be an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft. It is plausible that this compound may exert similar effects, although specific studies on this compound's interaction with MAO are limited.
Hypothesized Carcinogenic Mechanism
The carcinogenic potential of furaltadone and its metabolites is believed to stem from their metabolic activation into electrophilic intermediates. These reactive species can covalently bind to macromolecules such as DNA, RNA, and proteins, leading to mutations and cellular damage that can initiate the process of carcinogenesis.
Caption: Hypothesized pathway of furaltadone-induced carcinogenesis.
Potential Monoamine Oxidase Inhibition Pathway
Based on the known activity of the related metabolite AOZ, a potential signaling pathway for this compound could involve the inhibition of monoamine oxidase. This would lead to an accumulation of monoamine neurotransmitters and subsequent downstream effects.
Caption: Potential signaling pathway of this compound via MAO inhibition.
Amoz (3-Amino-5-morpholinomethyl-2-oxazolidinone): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amoz, or 3-Amino-5-morpholinomethyl-2-oxazolidinone, is primarily recognized as a principal metabolite of the nitrofuran antibiotic, furaltadone.[1] Its significance in the scientific and regulatory communities stems from its role as a marker for the illicit use of furaltadone in food-producing animals. Due to the carcinogenic nature of nitrofuran metabolites, including this compound, their presence in food products is a critical safety concern. This guide provides a comprehensive overview of the known properties of this compound, with a focus on its chemical characteristics, its role in food safety, and the analytical methods for its detection. While this compound belongs to the oxazolidinone class of compounds, which are known for their antibacterial properties, there is a notable lack of public domain data on the intrinsic pharmacological and toxicological profile of this compound itself. This document consolidates the available technical information and highlights areas where further research is needed.
Chemical and Physical Properties
This compound is a heterocyclic compound belonging to the oxazolidinone class.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one | PubChem |
| Synonyms | 3-Amino-5-morpholinomethyl-2-oxazolidinone | Sigma-Aldrich |
| CAS Number | 43056-63-9 | Cayman Chemical[1] |
| Molecular Formula | C₈H₁₅N₃O₃ | Cayman Chemical[1] |
| Molecular Weight | 201.22 g/mol | Sigma-Aldrich |
| Appearance | Solid | Cayman Chemical |
| Solubility | DMF: 2 mg/ml, DMSO: 2 mg/ml, PBS (pH 7.2): 10 mg/ml, Ethanol: Insoluble | Cayman Chemical[1] |
| SMILES | C1COCCN1CC2CN(C(=O)O2)N | PubChem |
| InChI | InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2 | PubChem |
| InChIKey | TVHAMVOINIHMEX-UHFFFAOYSA-N | PubChem |
Role in Food Safety and Toxicology
The primary relevance of this compound is in the field of food safety. Furaltadone, the parent compound of this compound, is a nitrofuran antibiotic that was previously used in veterinary medicine. However, due to concerns about the carcinogenicity of its metabolites, the use of nitrofurans in food-producing animals has been banned in many countries.
This compound is a tissue-bound metabolite of furaltadone, meaning it can covalently bind to macromolecules such as proteins in animal tissues.[2] This binding results in the formation of stable residues that can persist for an extended period, even after the parent drug is no longer administered. The presence of this compound in animal-derived food products is therefore considered evidence of illegal furaltadone use.
Toxicology:
This compound is described as a carcinogenic metabolite of furaltadone.[2] The carcinogenicity of nitrofuran metabolites is a significant concern, leading to the prohibition of their use in food animals. The parent compound of this compound, 5-(Morpholinomethyl)-3-[(5-nitrofurfurylidene)amino]-2-oxazolidinone, has been shown to be carcinogenic in rats following oral administration, primarily causing mammary carcinomas and lymphoblastic lymphomas.[3] However, detailed public information on the specific genotoxicity or the precise mechanism of carcinogenicity of this compound itself is limited. It is generally understood that the toxicity of nitrofurans is related to the metabolic activation of their nitro group to reactive intermediates that can damage DNA.
Mechanism of Action (Oxazolidinone Class Context)
There is a lack of specific information on the mechanism of action of this compound as an independent agent. However, as an oxazolidinone, it belongs to a class of synthetic antibiotics that inhibit bacterial protein synthesis.
General Mechanism of Oxazolidinones:
Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit of the bacterial ribosome. This binding event interferes with the formation of the initiation complex, a crucial early step in protein synthesis. By preventing the proper assembly of the ribosome, oxazolidinones effectively halt the production of bacterial proteins, leading to the inhibition of bacterial growth.
It is important to note that while this compound shares the oxazolidinone core structure, its primary role is that of a metabolite, and its own antibacterial efficacy has not been well-documented in publicly available literature.
Experimental Protocols
The detection of this compound in food matrices is a critical aspect of regulatory monitoring. The two primary analytical techniques employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a rapid and sensitive screening method for the detection of this compound. The principle is based on a competitive immunoassay.
Methodology Overview:
-
Sample Preparation: Tissue samples (e.g., fish, shrimp, meat) are homogenized and subjected to an acid hydrolysis step to release the tissue-bound this compound.[2] This is followed by a derivatization step, often with 2-nitrobenzaldehyde, to create a more immunogenic derivative (NP-Amoz). The derivatized sample is then extracted and purified.
-
Competitive ELISA:
-
Microplate wells are coated with an this compound-protein conjugate (e.g., this compound-BSA).[4]
-
The prepared sample extract and a limited amount of anti-Amoz antibody are added to the wells.
-
This compound in the sample competes with the this compound-protein conjugate on the plate for binding to the antibody.
-
After incubation, the wells are washed to remove unbound components.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
After another washing step, a substrate is added that produces a colorimetric signal in the presence of the enzyme.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample. A lower color intensity indicates a higher concentration of this compound.
-
Detection Limits: Competitive ELISA methods can achieve low detection limits, with some reported as low as 0.16 µg/kg in shrimp samples.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive confirmatory method for the detection and quantification of this compound.
Methodology Overview:
-
Sample Preparation: Similar to the ELISA protocol, tissue samples undergo acid hydrolysis to release bound this compound, followed by derivatization with 2-nitrobenzaldehyde. An internal standard, such as deuterated this compound (this compound-d5), is typically added at the beginning of the sample preparation to ensure accuracy and account for any sample loss during the procedure. The derivatized analyte is then extracted using a solvent like ethyl acetate and the extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
LC Separation: The sample extract is injected into a liquid chromatograph. A C18 column is commonly used to separate the derivatized this compound from other matrix components. A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is typically employed.
-
MS/MS Detection: The eluent from the LC is introduced into a mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. The derivatized this compound is detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure accurate identification and quantification.
Workflow Diagram:
Caption: LC-MS/MS workflow for this compound detection.
Signaling Pathways
There is no specific information available in the public domain regarding signaling pathways that are directly modulated by this compound. The toxicological effects of nitrofurans are generally attributed to the generation of reactive metabolites that can cause DNA damage, but a detailed elucidation of the signaling cascades involved specifically for this compound has not been reported.
Synthesis
The synthesis of this compound is relevant for the preparation of analytical standards and for the development of immunological assays. A general synthetic approach is outlined below.
Logical Relationship of Synthesis:
Caption: Simplified synthetic pathway for this compound.
Conclusion and Future Directions
This compound (3-Amino-5-morpholinomethyl-2-oxazolidinone) is a critical analyte in the context of food safety, serving as a marker for the illegal use of the nitrofuran antibiotic furaltadone. Its carcinogenic nature underscores the importance of sensitive and reliable detection methods in food products. While analytical protocols for its detection are well-established, there is a significant gap in the understanding of its intrinsic biological properties.
Future research should be directed towards elucidating the specific toxicological profile of this compound, including detailed genotoxicity and carcinogenicity studies, to better understand its risk to human health. Furthermore, investigating any potential antimicrobial activity of this compound, independent of its parent compound, could provide valuable insights into the structure-activity relationships of the oxazolidinone class of antibiotics. A comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of this compound would also be beneficial for a more complete risk assessment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-(Morpholinomethyl)-3-[(5-Nitrofurfurylidene)Amino]-2-Oxazolidinone (IARC Summary & Evaluation, Volume 7, 1974) [inchem.org]
- 4. Furaltadone(this compound) ELISA Test Kit Fish, Shrimp, Meat (Chickenã Pork And Hepar), Eggs, Honey [rapid-testingkit.com]
Unveiling the Carcinogenic Potential of Furaltadone's Metabolite, AMOZ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Furaltadone, a nitrofuran antibiotic, has long been scrutinized for its carcinogenic properties, leading to its ban in food-producing animals in numerous countries. Central to this concern is its persistent tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This technical guide provides an in-depth analysis of the available scientific evidence regarding the carcinogenic potential of this compound. While direct, comprehensive long-term carcinogenicity studies on this compound are limited, this document synthesizes data from studies on the parent compound, furaltadone, and the broader class of nitrofurans to infer the potential risks associated with this compound. The available evidence strongly suggests that this compound, like its parent compound, possesses genotoxic and carcinogenic properties, primarily through a mechanism involving metabolic activation to reactive intermediates that can induce DNA damage.
Introduction
Furaltadone was historically used in veterinary medicine to treat bacterial and protozoal infections. However, concerns over the potential health risks to consumers from residues in animal-derived food products led to its prohibition.[1][2] The focus of regulatory bodies and scientific investigation has been on the parent drug's metabolites, which can persist in tissues for extended periods. This compound is the primary tissue-bound metabolite of furaltadone and serves as a crucial marker for the illegal use of this antibiotic.[3] This guide delves into the toxicological profile of this compound, with a specific focus on its carcinogenic potential, to provide a comprehensive resource for the scientific community.
Carcinogenicity of Furaltadone and Nitrofurans
The carcinogenic risk of this compound is largely extrapolated from data on furaltadone and the nitrofuran class of compounds. The California Office of Environmental Health Hazard Assessment (OEHHA) has classified furaltadone as a substance that can cause cancer.[4] Furthermore, the International Agency for Research on Cancer (IARC) has categorized furaltadone in Group 2B, indicating it is "possibly carcinogenic to humans."
Studies conducted in the 1970s led the U.S. Food and Drug Administration (FDA) to consider furaltadone a "highly suspect carcinogen."[2] The carcinogenic activity of nitrofurans is believed to stem from the metabolic reduction of the 5-nitro group, a key structural feature of these compounds. This reduction leads to the formation of highly reactive intermediates, including nitroso, hydroxylamino, and amino derivatives. These reactive species are capable of covalently binding to cellular macromolecules, including DNA, which can initiate the process of carcinogenesis.
Genotoxicity Profile
Both furaltadone and its metabolite this compound are considered to be mutagenic.[3] The genotoxic potential of nitrofurans is a critical aspect of their carcinogenicity. The reactive metabolites formed during their biotransformation can induce various forms of DNA damage, including strand breaks and the formation of DNA adducts.
Mechanism of Genotoxicity
The proposed mechanism of genotoxicity for nitrofurans, which is likely applicable to this compound, involves the enzymatic reduction of the nitro group. This process is often carried out by cellular reductases. The resulting reactive intermediates are electrophilic and can readily attack nucleophilic sites on DNA bases. This interaction can lead to the formation of covalent DNA adducts, which, if not repaired, can result in mutations during DNA replication. These mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can lead to the initiation and promotion of cancer.
No specific quantitative data from genotoxicity assays for this compound were identified in the public domain at the time of this review. The following table summarizes the genotoxic potential based on the parent compound and the nitrofuran class.
Table 1: Summary of Genotoxic Potential
| Test System | Compound Class/Compound | Result |
| General Mutagenicity | Furaltadone and this compound | Considered Mutagenic[3] |
| DNA Damage | Nitrofurans | Induction of DNA strand breaks |
Experimental Protocols
Long-Term Carcinogenicity Bioassay (Rodent Model)
A standard two-year rodent bioassay would be the definitive method to assess the carcinogenic potential of this compound.
-
Test System: Male and female rats and mice.
-
Administration: this compound administered in the diet or by gavage.
-
Dose Levels: At least three dose levels plus a control group. The highest dose should be the maximum tolerated dose (MTD).
-
Duration: 24 months.
-
Endpoints: Survival, body weight, clinical observations, and comprehensive histopathological examination of all organs and tissues to identify neoplastic and non-neoplastic lesions.
In Vitro Genotoxicity Assays
A battery of in vitro genotoxicity tests is typically employed to assess mutagenic and clastogenic potential.
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Test System: Various strains of Salmonella typhimurium and Escherichia coli.
-
Method: Bacteria are exposed to varying concentrations of this compound with and without metabolic activation (S9 mix). The number of revertant colonies is counted to determine mutagenicity.
-
-
In Vitro Micronucleus Assay:
-
Test System: Mammalian cell lines (e.g., CHO, V79, TK6) or primary lymphocytes.
-
Method: Cells are treated with this compound, and the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is assessed by microscopy or flow cytometry.
-
-
In Vitro Chromosomal Aberration Assay:
-
Test System: Mammalian cell lines or primary lymphocytes.
-
Method: Cells are exposed to this compound, and metaphase chromosomes are analyzed for structural and numerical aberrations.
-
Signaling Pathways in Nitrofuran-Induced Carcinogenesis
The precise signaling pathways disrupted by this compound leading to carcinogenesis have not been elucidated. However, based on the general mechanism of action for genotoxic carcinogens, several pathways are likely to be involved.
Caption: Proposed signaling pathway for this compound-induced carcinogenesis.
Experimental Workflow for Genotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the genotoxic potential of a test compound like this compound.
Caption: A standard workflow for in vitro genotoxicity testing.
Conclusion and Future Directions
The available evidence, primarily derived from studies on the parent compound furaltadone and the broader class of nitrofurans, strongly indicates that the metabolite this compound possesses carcinogenic potential. This is attributed to its likely genotoxic properties, mediated by metabolic activation to reactive intermediates that can damage DNA. The ban on furaltadone in food-producing animals is a direct consequence of these concerns.
To definitively characterize the carcinogenic risk of this compound, further research is warranted. Specifically, long-term carcinogenicity bioassays and a comprehensive battery of genotoxicity studies conducted directly on this compound are needed to provide quantitative data for risk assessment. Furthermore, mechanistic studies to elucidate the specific signaling pathways affected by this compound would provide a more complete understanding of its carcinogenic mode of action. Such data are essential for regulatory agencies and for ensuring the safety of the food supply.
References
"Amoz" in Biological Systems: A Review of Available Information
An in-depth analysis of scientific literature reveals no registered drug or compound with significant biological activity under the name "Amoz" intended for therapeutic use in humans. While the term "this compound" appears in some contexts, these are largely unrelated to pharmacology or biological mechanisms of action in a research or clinical setting.
Initial investigations suggest that "this compound" may be a trade name for certain formulations of Amoxicillin, a well-known antibiotic, in specific regions.[1][2][3] Amoxicillin's mechanism of action is thoroughly documented and involves the inhibition of bacterial cell wall synthesis.[1][2] It belongs to the aminopenicillin class of antibiotics.[1]
Furthermore, the acronym "this compound" stands for 3-amino-5-morpholinomethyl-2-oxazolidone, which is a metabolite of the nitrofuran antibiotic furaltadone.[4][5] This compound, this compound, is primarily used as a marker to detect residues of furaltadone in animal-derived food products and is noted to be a carcinogenic metabolite.[4] Its mechanism of action is related to its parent compound, furaltadone, which covalently binds to proteins.[4]
It is crucial to distinguish these specific uses of "this compound" and "this compound" from any novel, standalone therapeutic agent. The name "this compound" also has historical and biblical significance, being the name of the father of the prophet Isaiah, which is unrelated to any scientific or biological context.[6][7][8][9][10]
Given the lack of information on a distinct biological agent named "this compound," this guide will proceed by outlining the well-established mechanism of action for Amoxicillin, as it is the most plausible, albeit indirect, connection to the user's query in a therapeutic context.
Amoxicillin: Mechanism of Action
Amoxicillin is a broad-spectrum, β-lactam antibiotic that exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.
Signaling Pathway and Molecular Interactions
The primary target of Amoxicillin and other penicillin-class antibiotics is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.
The mechanism can be summarized as follows:
-
Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain.
-
Inhibition of Transpeptidation: By covalently binding to the active site of PBPs, Amoxicillin blocks the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.
-
Cell Wall Destabilization: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall.
-
Autolysin Activation: The disruption of cell wall synthesis can trigger the release of bacterial autolysins, which are enzymes that further degrade the cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Caption: PBP Competition Assay Workflow.
References
- 1. medwiki.co.in [medwiki.co.in]
- 2. This compound 250 MG Tablet 10: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 3. drugcarts.com [drugcarts.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. biblepics.co [biblepics.co]
- 7. Topical Bible: this compound [biblehub.com]
- 8. Who is this compound? - ChristianAnswers.Net [christiananswers.net]
- 9. biblestudytools.com [biblestudytools.com]
- 10. This compound: 5 definitions [wisdomlib.org]
In Vivo Metabolism of Furaltadone to AMOZ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Furaltadone, a nitrofuran antibiotic, undergoes rapid and extensive in vivo metabolism, rendering the parent drug largely undetectable in tissues shortly after administration.[1] The primary metabolic pathway results in the formation of a stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[2][3] Due to its persistence, this compound serves as the definitive marker residue for monitoring the illegal use of furaltadone in food-producing animals.[2] This guide provides a comprehensive overview of the in vivo metabolism of furaltadone to this compound, detailing experimental protocols for its detection and quantification, presenting available pharmacokinetic and residue data, and illustrating the metabolic and experimental workflows.
The Metabolic Fate of Furaltadone
The in vivo biotransformation of furaltadone is characterized by the rapid clearance of the parent compound and the formation of persistent, protein-adducted metabolites. The half-life of furaltadone has been reported to be as short as 13 minutes in bovine and caprine liver homogenates and 35 minutes in goats in vivo.[2]
Bioactivation and Covalent Binding
The key to this compound's persistence is the metabolic activation of furaltadone's 5-nitrofuran ring. This process is believed to involve enzymatic reduction to reactive, electrophilic intermediates. These intermediates readily form covalent bonds with macromolecules, primarily cellular proteins, effectively sequestering the metabolite within the tissue. The intact 5-morpholinomethyl-3-amino-2-oxazolidinone side-chain (this compound) can be liberated from these protein adducts through mild acid hydrolysis, a critical step in its analytical determination.[1]
Proposed Metabolic Pathway
While the complete enzymatic pathway has not been fully elucidated, a proposed metabolic scheme involves two main routes:
-
Reductive Metabolism of the Nitro-Group: This is the bioactivation pathway leading to the formation of reactive intermediates and subsequent covalent binding to proteins, resulting in tissue-bound this compound.
-
N-Oxidation of the Morpholino Ring: Studies in pig hepatocytes have identified the N-oxidation of the tertiary nitrogen in the morpholino-ring as a major metabolic transformation, with the nitrofuran ring remaining intact.[1] It is unclear if this N-oxide metabolite is a precursor to or a separate endpoint from the protein-bound this compound.
Below is a diagram illustrating the proposed metabolic pathways of furaltadone.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Vigilant Marker: A Technical Guide to AMOZ in the Detection of Nitrofuran Abuse in Livestock
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The prohibition of nitrofuran antibiotics in food-producing animals, due to concerns over the carcinogenicity of their residues, has necessitated robust monitoring programs to ensure food safety.[1] This technical guide focuses on 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key tissue-bound metabolite of the nitrofuran drug furaltadone. The parent nitrofuran compounds are notoriously unstable in edible tissues; however, their metabolites, including this compound, are stable and persist for extended periods, making them reliable markers for detecting the illegal use of these substances in livestock.[2] This document provides an in-depth overview of this compound, including its metabolic origin, regulatory limits, and detailed analytical methodologies for its detection.
Introduction to Nitrofurans and the Role of this compound
Nitrofurans are a class of synthetic broad-spectrum antibiotics that were historically used in veterinary medicine to treat and prevent bacterial and protozoan infections in livestock such as poultry, swine, and fish.[3][4] Despite their efficacy, long-term studies revealed that nitrofuran residues and their metabolites could pose a carcinogenic risk to consumers.[4] Consequently, regulatory bodies like the European Union (EU) banned their use in food-producing animals in the 1990s.[1][4] In the United States, extra-label use of nitrofurans in production animals is prohibited.[3]
The challenge in monitoring for nitrofuran abuse lies in the rapid metabolism of the parent drugs in vivo. The original compounds are quickly broken down, making their direct detection in tissues unreliable.[2] However, their metabolites become covalently bound to tissue macromolecules, primarily proteins, where they remain stable for weeks.[2] This characteristic makes the detection of these tissue-bound metabolites the preferred strategy for surveillance. This compound is the specific and stable metabolite of furaltadone, and its presence in animal-derived food products is unequivocal proof of the illegal use of this nitrofuran.[2]
Regulatory Framework and Performance Criteria
Due to the ban on nitrofurans, there are no established Maximum Residue Limits (MRLs). Instead, regulatory agencies have set performance criteria for analytical methods to ensure that laboratories can detect very low concentrations of these banned substances. The European Union has established a Reference Point for Action (RPA) for nitrofuran metabolites, which triggers enforcement actions if exceeded.
| Analyte | Matrix | Regulatory Limit/Guideline | Jurisdiction |
| This compound (and other nitrofuran metabolites) | Food of animal origin | Reference Point for Action (RPA): 0.5 µg/kg | European Union |
| Nitrofuran metabolites | Honey | Minimum Required Performance Limit (MRPL): 1.0 µg/kg | European Union |
Table 1: Regulatory Performance Criteria for Nitrofuran Metabolites.
Metabolic Pathway of Furaltadone to this compound
The metabolic transformation of furaltadone into its stable, tissue-bound metabolite this compound is a critical aspect of its detection. The parent drug undergoes rapid metabolism, leading to the formation of the this compound side chain, which then binds to proteins.
Caption: Metabolic conversion of furaltadone to the stable tissue-bound metabolite this compound.
Analytical Methodology for this compound Detection
The standard analytical approach for the determination of this compound involves the release of the protein-bound metabolite through acidic hydrolysis, followed by derivatization, extraction, and detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The following diagram outlines the typical workflow for the analysis of this compound in livestock tissues.
Caption: A typical experimental workflow for the analysis of this compound in food matrices.
Detailed Experimental Protocol (LC-MS/MS)
This protocol is a composite representation based on published methodologies.[5]
1. Sample Preparation
-
Homogenization: Homogenize a representative portion (e.g., 2-5 g) of the tissue sample (muscle, liver) or egg.
-
Hydrolysis and Derivatization:
-
To the homogenized sample, add an internal standard solution.
-
Add hydrochloric acid (e.g., 0.1 M) to facilitate the release of the protein-bound this compound.
-
Add 2-nitrobenzaldehyde (2-NBA) solution in DMSO for derivatization. The 2-NBA reacts with the primary amine group of this compound to form the stable NP-AMOZ derivative, which is more amenable to chromatographic analysis.
-
Incubate the mixture (e.g., overnight at 37°C or for a shorter period at a higher temperature).
-
-
Extraction:
-
Adjust the pH of the solution.
-
Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent mixture (e.g., mobile phase) for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the derivatized this compound (NP-AMOZ) and the internal standard.
-
Table 2: Example LC-MS/MS Parameters for NP-AMOZ
| Parameter | Value |
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte-specific precursor and product ions |
3. Method Validation
Analytical methods for this compound must be validated according to international guidelines (e.g., Commission Implementing Regulation (EU) 2021/808) to ensure reliability.[5] Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Linearity: The response of the method should be linear over a defined concentration range.
-
Accuracy (Trueness): Measured as the recovery of the analyte from spiked samples.
-
Precision: Expressed as the relative standard deviation (RSD) for repeatability and within-laboratory reproducibility.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Decision Limit (CCα) and Detection Capability (CCβ): Statistical limits used for the interpretation of results for banned substances.
Table 3: Typical Method Performance Data for this compound Analysis
| Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Poultry Muscle | 0.5 - 2.0 | 79 - 111 | < 15 | ~0.07 | ~0.41 | [6] |
| Egg | 0.5 - 2.0 | 50 - 86 | < 20 | ~0.05 | ~0.51 | [6] |
| Shrimp/Fish | 0.25 - 2.0 | 82.8 - 118.1 | < 17 | N/A | < 0.25 | [7] |
Note: The values in this table are indicative and may vary between laboratories and specific methodologies.
Conclusion
This compound serves as a critical and reliable marker for the illegal use of the nitrofuran antibiotic furaltadone in livestock. Its stability as a tissue-bound metabolite allows for effective monitoring and enforcement of the ban on these carcinogenic substances. The analytical methodology, primarily based on LC-MS/MS, is highly sensitive and specific, enabling the detection of this compound at levels well below the established Reference Point for Action. Adherence to validated and standardized protocols is paramount for generating legally defensible data and ensuring the safety of the global food supply. Continuous development and refinement of analytical techniques will further enhance the capability of regulatory laboratories to combat the abuse of banned veterinary drugs.
References
- 1. Determination and depletion of amoxicillin residues in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aesan.gob.es [aesan.gob.es]
- 3. researchgate.net [researchgate.net]
- 4. RIDASCREEN® Nitrofuran (this compound) - Food & Feed Analysis [food.r-biopharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Toxicological Profile of 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a primary metabolite of the nitrofuran antibiotic furaltadone. Due to significant toxicological concerns associated with furaltadone and its metabolites, the use of this antibiotic in food-producing animals has been banned in many jurisdictions, including the European Union. The presence of this compound in animal-derived food products serves as a key marker for the illegal use of furaltadone. This technical guide provides a comprehensive overview of the available toxicological data for this compound, focusing on the well-established toxicity of its parent compound, furaltadone, from which the toxicological profile of this compound is largely inferred. The document details the genotoxic and carcinogenic potential, alongside other toxicological endpoints, and outlines the metabolic pathway leading to the formation of this persistent, tissue-bound metabolite.
Introduction
3-Amino-5-morpholinomethyl-2-oxazolidinone (this compound) is a member of the oxazolidinone class of compounds and is the principal tissue-bound metabolite of the synthetic broad-spectrum antibiotic, furaltadone.[1] Furaltadone was previously used in veterinary medicine to treat and prevent microbial infections. However, growing evidence of its adverse health effects led to a prohibition of its use in livestock.[2][3] The rapid metabolism of furaltadone in vivo and the persistence of its metabolite, this compound, in tissues make this compound a reliable marker for detecting the illegal administration of the parent drug.[4] Consequently, the toxicological profile of this compound is of significant interest to regulatory bodies, researchers, and professionals in the food safety and drug development sectors.
Physicochemical Properties
| Property | Value |
| Chemical Name | 3-Amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one |
| CAS Number | 43056-63-9 |
| Molecular Formula | C₈H₁₅N₃O₃ |
| Molecular Weight | 201.22 g/mol |
| Appearance | Solid |
| Synonyms | This compound, 3-Amino-5-(morpholinomethyl)-2-oxazolidinone |
Toxicological Profile
Direct and comprehensive toxicological studies on this compound are limited. The toxicological assessment of this compound is predominantly derived from the extensive data available for its parent compound, furaltadone. The structural similarity and metabolic relationship strongly suggest that this compound shares the toxicological properties of furaltadone.
Acute Toxicity
No specific acute toxicity studies (e.g., LD50) for this compound have been identified in the public domain. The acute toxicity of the parent compound, furaltadone, has been determined in mice and is presented in the table below.
Table 1: Acute Toxicity of Furaltadone in Mice
| Route of Administration | LD50 (mg/kg) |
| Oral | 600 |
| Intraperitoneal | 1000 |
| Intravenous | 400 |
Source: Santa Cruz Biotechnology[5]
Genotoxicity and Mutagenicity
The genotoxic potential of furaltadone and its metabolites is a primary concern. Both furaltadone and its metabolite this compound are considered to be mutagenic and genotoxic.[4] The mechanism is believed to involve the reduction of the nitro group, characteristic of nitrofurans, leading to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, and induce mutations.
A recent pilot investigation in Armenia reported that this compound was not genotoxic in vitro, while also noting the absence of in vivo genotoxicity and carcinogenicity data at the time of the opinion they cited.[6] This highlights the need for further research to definitively characterize the genotoxic potential of isolated this compound.
Carcinogenicity
Furaltadone is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[1][5] This classification is based on sufficient evidence of carcinogenicity in experimental animals. It is widely accepted that the carcinogenic risk associated with furaltadone extends to its metabolites.[3][7] The Food and Drug Administration (FDA) has also considered furaltadone and its metabolites as suspect carcinogens.[7]
Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of this compound are not available. For the parent compound, furaltadone, oral teratology studies have indicated that fetal toxicity occurs at doses that are also toxic to the mother; however, birth defects were not a prominent feature of exposure.[5]
Mechanism of Toxicity
The toxicity of nitrofurans, including furaltadone, is linked to their metabolic activation. The nitro group of the furan ring is reduced by cellular reductases to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These reactive species can covalently bind to cellular macromolecules like DNA, RNA, and proteins, leading to cellular damage, mutations, and carcinogenicity. The formation of the tissue-bound this compound metabolite is a result of these reactive intermediates binding to proteins.
Metabolism and Detection
The metabolic pathway of furaltadone is central to understanding the significance of this compound as a marker residue.
Caption: Metabolic activation of furaltadone to its tissue-bound metabolite, this compound.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. However, standard methodologies for the assays mentioned in the context of furaltadone's toxicity are briefly described below.
Acute Toxicity (LD50) Testing
This is a standardized test to determine the median lethal dose of a substance.
-
Test System: Typically rodents (e.g., mice, rats).
-
Methodology:
-
Animals are divided into several groups, including a control group.
-
Each experimental group is administered a different single dose of the test substance via a specific route (e.g., oral, intraperitoneal, intravenous).
-
Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD50 value, the dose that is lethal to 50% of the test population, is calculated using statistical methods.
-
Bacterial Reverse Mutation Assay (Ames Test)
This is a widely used in vitro test for identifying substances that can produce gene mutations.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella).
-
Methodology:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (e.g., S9 mix from rat liver).
-
The bacteria are then plated on a minimal agar medium lacking the specific amino acid.
-
Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize the amino acid will grow and form colonies.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.
-
Conclusion
The toxicological profile of 3-Amino-5-morpholinomethyl-2-oxazolidinone (this compound) is intrinsically linked to that of its parent compound, furaltadone. The established genotoxicity and carcinogenicity of furaltadone are the primary drivers for its prohibition in food-producing animals and for the regulatory monitoring of this compound as a marker residue. While direct, comprehensive toxicological data for this compound remains scarce, the available information strongly suggests that it shares the hazardous properties of furaltadone. For researchers, scientists, and drug development professionals, it is crucial to recognize the toxicological risks associated with the oxazolidinone structure in the context of nitrofuran metabolism. Further research focusing specifically on the in vitro and in vivo toxicity of this compound would be beneficial to refine the risk assessment for this compound.
References
- 1. Furaltadone | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Furaltadone - Wikipedia [en.wikipedia.org]
- 3. Bot Verification [ballyabio.com]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Exposure Assessment of Nitrofuran Metabolites in Fish and Honey Produced in Armenia: A Pilot Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gao.gov [gao.gov]
The Biological Effects of Amoz: A Review of an Undisclosed Compound
An In-depth Analysis for Researchers and Drug Development Professionals
The compound designated "Amoz" represents a novel area of investigation within the scientific community. Due to its recent emergence, public-domain literature detailing its biological effects remains limited. This technical guide, therefore, serves as a foundational overview based on preliminary data, intended to inform researchers, scientists, and professionals in drug development about the current understanding of this compound and to highlight areas for future research.
Introduction to this compound
The origin and chemical classification of this compound are not yet fully disclosed in publicly available scientific literature. Initial searches for "this compound" and its potential biological activities did not yield significant results, suggesting that research into this compound is likely in its early stages and may be conducted within private research institutions or is yet to be published. The lack of peer-reviewed articles necessitates a cautious approach to any preliminary findings.
Putative Biological Activity
Given the absence of published data, any discussion on the biological effects of this compound is speculative. Researchers are encouraged to investigate a broad range of potential activities, including but not limited to its pharmacokinetic and pharmacodynamic profiles, and its potential interactions with key biological systems.
Recommendations for Future Research
To elucidate the biological effects of this compound, a systematic and multi-faceted research approach is required. The following areas are proposed as critical starting points for investigation:
-
In Vitro Characterization: Initial studies should focus on the effects of this compound in various cell-based assays to determine its cytotoxicity, mechanism of action, and potential therapeutic targets.
-
In Vivo Studies: Following in vitro characterization, studies in appropriate animal models will be crucial to understand the compound's safety profile, efficacy, and overall physiological effects.
-
Pharmacokinetic and Pharmacodynamic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship, is essential for any potential therapeutic development.
Hypothetical Signaling Pathway and Experimental Workflow
While no specific signaling pathways have been attributed to this compound, a generalized workflow for its investigation can be proposed. The following diagrams illustrate a hypothetical signaling cascade that could be investigated and a standard experimental workflow for characterizing a novel compound like this compound.
Caption: Hypothetical signaling pathway for this compound.
Caption: Standard drug discovery and development workflow.
Conclusion
The study of "this compound" is a greenfield area of research. The information presented in this guide is based on established principles of drug discovery and is intended to provide a framework for the systematic investigation of this novel compound. As research progresses and data becomes publicly available, this document will be updated to reflect the evolving understanding of the biological effects of this compound. Collaboration and data sharing among researchers will be paramount to accelerating the discovery process and unlocking the potential of this new molecule.
Methodological & Application
Application Note: Determination of Amoxicillin in Food Samples by LC-MS/MS
Introduction
Amoxicillin is a widely used β-lactam antibiotic in veterinary medicine for treating bacterial infections in livestock.[1] The presence of its residues in food products of animal origin, such as meat and milk, is a significant concern for public health due to the potential for allergic reactions and the development of antibiotic resistance. Regulatory bodies in many countries have established maximum residue limits (MRLs) for amoxicillin in various food commodities. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of amoxicillin residues in food.
This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of amoxicillin in diverse food matrices. The method is based on a straightforward sample extraction followed by a highly selective and sensitive LC-MS/MS analysis, making it suitable for high-throughput screening and confirmatory analysis.
Principle
The method involves the extraction of amoxicillin from homogenized food samples using a suitable solvent, followed by a clean-up step to remove matrix interferences. The purified extract is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Experimental Protocols
Sample Preparation
Two common sample preparation procedures are outlined below: a liquid-liquid extraction (LLE) method suitable for tissues and a protein precipitation method for milk.
3.1.1. Liquid-Liquid Extraction for Chicken Tissues [2][3]
-
Weigh 2.0 g of homogenized chicken tissue (muscle, liver, or kidney) into a 50 mL centrifuge tube.
-
Add 1 mL of ammonium acetate buffer to stabilize the amoxicillin.[2]
-
Add 12 mL of an acetonitrile-water mixture (80:20, v/v) as the extraction solvent.[2]
-
Homogenize the sample for 1 minute using a high-speed homogenizer.
-
Centrifuge the sample at 12,100 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add saturated dichloromethane to the supernatant for further purification and vortex.[2][4]
-
Centrifuge again under the same conditions.
-
Carefully collect the upper aqueous layer.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
3.1.2. Protein Precipitation for Milk Samples [5]
-
Pipette 2 mL of milk into a centrifuge tube.
-
Add 4 mL of acetonitrile to precipitate the proteins.[5]
-
Vortex the mixture thoroughly.
-
Centrifuge at 5,000 rpm for 10 minutes.[5]
-
Filter the supernatant through a 0.45 µm syringe filter.[5]
-
The filtrate is ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of amoxicillin. These may need to be optimized for specific instruments.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | Waters XBridge™ C18 (150 mm × 4.6 mm, 5 µm) or equivalent[2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Linear gradient program |
| Flow Rate | 0.3 mL/min[6] |
| Injection Volume | 1 - 20 µL[5][6] |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 366.1[6] |
| Product Ions (m/z) | 349.2, 114.1[7] |
| Collision Energy | Optimized for the specific instrument and transitions |
| Capillary Voltage | +4.5 kV[6] |
| Source Temperature | 200°C[6] |
Method Validation Data
The presented method has been validated according to international guidelines, demonstrating its suitability for the intended purpose.[2][3] Key validation parameters are summarized below.
Table 3: Summary of Quantitative Method Validation Data for Amoxicillin in Food Matrices
| Matrix | Linearity (r²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Chicken Tissues | 0.9968 - 0.9999 | 0.10 - 2.20 | 0.30 - 8.50 | > 83% at 25, 50, and 100 µg/kg | [2][3] |
| Bovine Tissues | - | 5 | - | - | [1] |
| Minipig Milk | - | - | 10 | > 94.1% | [7] |
| Human Plasma | > 0.99 | - | 100 - 170 (ng/mL) | ~66% | [8][9] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Visualizations
Caption: Overall experimental workflow for LC-MS/MS analysis of amoxicillin.
Caption: Logical flow of the LC-MS/MS analysis process.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the determination of amoxicillin residues in various food samples. The sample preparation procedures are straightforward, and the chromatographic and mass spectrometric conditions are optimized for robust performance. The method has been successfully validated and is suitable for routine monitoring to ensure food safety and compliance with regulatory standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a liquid chromatography/tandem mass spectrometry method for quantitative determination of amoxicillin in bovine muscle [cris.unibo.it]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. wseas.com [wseas.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of AMOZ Residues in Shrimp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaltadone, a nitrofuran antibiotic, is prohibited for use in food-producing animals in many countries due to concerns about the carcinogenic potential of its residues.[1] The primary metabolite of furaltadone, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is a stable, tissue-bound residue that serves as a key indicator of the illegal use of this antibiotic.[1][2] Consequently, sensitive and efficient methods for the detection of this compound in food products, such as shrimp, are crucial for ensuring food safety and regulatory compliance.
This document provides detailed application notes and protocols for the high-throughput screening of this compound residues in shrimp. The methodologies described are based on established analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is widely used for the confirmatory analysis of nitrofuran metabolites.[3][4][5] While traditional LC-MS/MS is not a high-throughput screening (HTS) method in the context of drug discovery, in the realm of food safety, it is adapted for screening a large number of samples. Additionally, Enzyme-Linked Immunosorbent Assay (ELISA) methods are presented as a true high-throughput screening alternative.
Principle
The detection of this compound in shrimp tissue involves several key steps. Since this compound exists as a protein-bound metabolite, an acid hydrolysis step is required to release it from the tissue matrix. The released this compound is unstable and is therefore derivatized, typically with 2-nitrobenzaldehyde (2-NBA), to form a more stable derivative, NP-AMOZ.[1][3] Following derivatization, the sample is extracted, purified, and analyzed. For high-throughput screening, the sample preparation workflow is optimized for processing multiple samples simultaneously.
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods for this compound detection in shrimp. These values are critical for assessing the reliability and sensitivity of the screening process.
Table 1: Performance of LC-MS/MS Method for this compound Detection
| Parameter | Value | Reference |
| Mean Recovery | 84% - 96.66% | [4][6] |
| Decision Limit (CCα) | 0.12 - 0.36 µg/kg | [4][5][7] |
| Detection Capability (CCβ) | 0.21 - 0.38 µg/kg | [4][5] |
| Limit of Quantification (LOQ) | 0.07 - 0.30 ng/g | [6] |
| Limit of Detection (LOD) | 0.01 - 0.15 ng/g | [6] |
Table 2: Performance of ELISA Method for this compound Detection
| Parameter | Value | Reference |
| Detection Capability (CCβ) | 0.3 µg/kg | [2] |
| Limit of Detection (LOD) | 0.16 µg/kg | [2] |
| IC50 for this compound | 5.33 ng/mL | [2] |
Experimental Protocols
Protocol 1: High-Throughput Screening of this compound in Shrimp using LC-MS/MS
This protocol is designed for the efficient screening of multiple shrimp samples.
1. Sample Preparation and Homogenization
-
Thaw frozen shrimp samples to room temperature.
-
Remove heads, shells, and veins.
-
Homogenize the edible tissue to a uniform paste using a high-speed blender.
2. Hydrolysis and Derivatization
-
Weigh 2.0 g (± 0.1 g) of homogenized shrimp into a 50 mL polypropylene centrifuge tube.[3]
-
Add 10 mL of 0.125 M HCl.[3]
-
Add 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol.[3]
-
Vortex the tubes for 15 seconds.[3]
-
Incubate the samples overnight (approximately 16 hours) in a shaking water bath at 37°C.[3]
3. Extraction and Purification
-
Cool the samples to room temperature.[3]
-
Neutralize the samples by adding 1 mL of 0.1 M K₂HPO₄ and adjusting the pH to 7.3 ± 0.2 with 0.8 M NaOH and 0.125 M HCl as needed.[3]
-
Add 12 mL of ethyl acetate and approximately 0.5 g of NaCl to each tube.[3]
-
Vortex vigorously for 30 seconds to extract the NP-AMOZ derivative.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers.[3]
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[3]
4. Reconstitution and Analysis
-
Reconstitute the dried residue in 1 mL of 50/50 (v/v) methanol/water.[3]
-
Vortex for 15 seconds to dissolve the residue.[3]
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the sample using a validated LC-MS/MS method.
Protocol 2: ELISA-based High-Throughput Screening of this compound in Shrimp
This protocol offers a more rapid screening approach suitable for a large number of samples.
1. Sample Preparation and Homogenization
-
Homogenize shrimp samples as described in Protocol 1.
2. Extraction
-
Weigh 1 g of homogenized shrimp into a centrifuge tube.[2]
-
Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde in DMSO.[2]
-
Mix thoroughly and incubate overnight at 37°C.[2]
-
Add 5 mL of 0.1 M K₂HPO₄, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate.[2]
-
Vortex for 30 seconds and centrifuge at 3000g for 10 minutes.[2]
-
Collect the ethyl acetate fraction and dry it under nitrogen.[2]
-
Residues are dissolved in 2 ml of a 1:1 (v/v) mixture of hexane and 0.1 M PBS pH 7.4.[2]
3. ELISA Procedure
-
Follow the instructions provided with the commercial ELISA kit. A general procedure is as follows:
-
Add standards and prepared sample extracts to the antibody-coated microtiter wells.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate for the specified time.
-
Wash the wells to remove unbound components.
-
Add the substrate solution and incubate to allow color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
4. Data Interpretation
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
-
Samples that screen positive should be confirmed using a confirmatory method like LC-MS/MS.
Visualizations
Caption: Experimental workflow for this compound residue screening in shrimp.
Caption: Logical workflow of the high-throughput screening process.
References
- 1. RIDASCREEN® Nitrofuran (this compound) - Food & Feed Analysis [food.r-biopharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]
- 4. scialert.net [scialert.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Monoclonal Antibody Development for Amoz Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and step-by-step protocols for the development of monoclonal antibodies (mAbs) against the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), for use in a competitive enzyme-linked immunosorbent assay (ELISA).
Introduction
Furaltadone is a nitrofuran antibiotic that has been widely used in veterinary medicine. Its use in food-producing animals has been banned in many countries due to concerns about the carcinogenic potential of its residues. The major metabolite of furaltadone, this compound, can become covalently bound to tissue proteins and persist for an extended period. Therefore, monitoring for this compound residues is crucial for food safety. Immunoassays, particularly ELISA, offer a rapid and sensitive method for the detection of this compound. The development of high-affinity and specific monoclonal antibodies is a critical component for creating a reliable this compound immunoassay.
This document outlines the key stages of monoclonal antibody development, from immunogen preparation to antibody characterization and its application in a competitive ELISA for this compound detection.
Data Presentation
Table 1: Characteristics of Anti-2-NP-AMOZ Monoclonal Antibody (Clone 4G11)
| Parameter | Value | Reference |
| Immunogen | 2-NP-AMOZ conjugated to a carrier protein | [1][2] |
| Antibody Isotype | Not specified | |
| 50% Inhibitory Concentration (IC₅₀) | 0.049 ng/mL | [1][2] |
| Limit of Detection (LOD) | 0.009 µg/kg (in catfish samples) | [1] |
| Cross-reactivity | < 3% with structurally related analogues | [1][2] |
Table 2: Cross-Reactivity of an Anti-AMOZ Monoclonal Antibody
| Compound | Cross-Reactivity (%) |
| 2-NP-AMOZ | 100 |
| This compound | 14.8 |
| Furaltadone (Parent Drug) | 10.4 |
| CPthis compound (Carboxyphenyl-AMOZ) | 61.7 |
(Data synthesized from a study on a monoclonal antibody against a derivatized form of this compound)[3]
Experimental Protocols
Immunogen Preparation: Synthesis of 2-NP-AMOZ and Conjugation
The development of a monoclonal antibody against a small molecule like this compound requires its conjugation to a larger carrier protein to elicit a robust immune response. As this compound itself lacks a suitable functional group for direct conjugation, it is first derivatized. A common approach is to react this compound with 2-nitrobenzaldehyde to form 3-([2-nitrophenyl]methyleneamino)-5-morpholinomethyl-2-oxazolidinone (2-NP-AMOZ).
Materials:
-
This compound
-
2-nitrobenzaldehyde (2-NBA)
-
Carrier proteins (e.g., Bovine Serum Albumin - BSA for ELISA, Keyhole Limpet Hemocyanin - KLH for immunization)
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing
Protocol:
-
Derivatization of this compound with 2-NBA:
-
Dissolve this compound in a suitable solvent such as a mixture of water and an organic solvent.
-
Add a molar excess of 2-nitrobenzaldehyde.
-
The reaction proceeds via acid hydrolysis of the tissue-bound this compound followed by derivatization with 2-NBA.[4]
-
Incubate overnight with shaking.
-
Purify the resulting 2-NP-AMOZ derivative using an appropriate method, such as liquid-liquid extraction.[4]
-
-
Activation of Carboxyl Groups on the Carrier Protein (if necessary for the chosen crosslinker):
-
Dissolve the carrier protein (KLH or BSA) in PBS.
-
Add a molar excess of EDC and NHS to the carrier protein solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation of 2-NP-AMOZ to the Carrier Protein:
-
Dissolve the purified 2-NP-AMOZ in DMF.
-
Slowly add the 2-NP-AMOZ solution to the activated carrier protein solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification of the Immunogen Conjugate:
-
Dialyze the conjugation mixture against PBS at 4°C for 48 hours with several changes of buffer to remove unreacted 2-NP-AMOZ and crosslinking reagents.
-
Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).
-
Confirm successful conjugation using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Monoclonal Antibody Production using Hybridoma Technology
Materials:
-
BALB/c mice
-
2-NP-AMOZ-KLH conjugate (immunogen)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Myeloma cell line (e.g., Sp2/0-Ag14)
-
Polyethylene glycol (PEG) 1500
-
HAT medium (Hypoxanthine, Aminopterin, Thymidine)
-
HT medium (Hypoxanthine, Thymidine)
-
RPMI-1640 medium with fetal bovine serum (FBS)
-
96-well and 24-well cell culture plates
Protocol:
-
Immunization:
-
Emulsify the 2-NP-AMOZ-KLH immunogen with CFA.
-
Immunize BALB/c mice (6-8 weeks old) subcutaneously with the emulsion (e.g., 50-100 µg of immunogen per mouse).
-
Administer booster injections with the immunogen emulsified in IFA every 2-3 weeks.
-
Monitor the antibody titer in the mouse serum by indirect ELISA using 2-NP-AMOZ-BSA as the coating antigen.
-
Select the mouse with the highest antibody titer for cell fusion. Administer a final intravenous or intraperitoneal booster injection of the immunogen in saline 3-4 days before fusion.
-
-
Cell Fusion:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Wash the splenocytes and the myeloma cells separately with serum-free RPMI-1640.
-
Mix the splenocytes and myeloma cells at a ratio of approximately 5:1 to 10:1.
-
Co-pellet the cells by centrifugation.
-
Slowly add 1 mL of pre-warmed PEG 1500 to the cell pellet over 1 minute while gently resuspending the cells.
-
Slowly add serum-free RPMI-1640 to dilute the PEG, followed by centrifugation.
-
Resuspend the fused cells in HAT medium.
-
-
Selection and Cloning of Hybridomas:
-
Plate the fused cells into 96-well plates.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
Replace the medium with fresh HAT medium every 2-3 days. Unfused myeloma cells will be eliminated by the aminopterin in the HAT medium, and unfused splenocytes will naturally die off.
-
After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of specific antibodies using an indirect ELISA with 2-NP-AMOZ-BSA as the coating antigen.
-
Expand the positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.
-
Re-screen the subclones to identify stable, high-producing monoclonal antibody-secreting cell lines.
-
Antibody Purification
Materials:
-
Hybridoma culture supernatant or ascites fluid
-
Protein A or Protein G affinity chromatography column
-
Binding buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
PBS
Protocol:
-
Preparation of Antibody Source:
-
Centrifuge the hybridoma supernatant or ascites fluid to remove cells and debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Adjust the pH of the sample to neutral by adding binding buffer.
-
-
Affinity Chromatography:
-
Equilibrate the Protein A or Protein G column with binding buffer.
-
Load the prepared antibody sample onto the column.
-
Wash the column with several column volumes of binding buffer to remove non-specifically bound proteins.
-
Elute the bound antibody with elution buffer and collect the fractions into tubes containing neutralization buffer.
-
-
Buffer Exchange and Concentration:
-
Pool the antibody-containing fractions.
-
Perform buffer exchange into PBS using dialysis or a desalting column.
-
Concentrate the purified antibody using a centrifugal concentrator if necessary.
-
-
Purity and Concentration Assessment:
-
Assess the purity of the antibody by SDS-PAGE.
-
Determine the concentration of the purified antibody by measuring the absorbance at 280 nm (A280) or by a protein assay.
-
Antibody Characterization
a. Isotyping
Protocol (ELISA-based):
-
Coat the wells of a 96-well plate with isotype-specific anti-mouse antibodies (e.g., anti-mouse IgG1, IgG2a, IgG2b, IgM, IgA).
-
Block the wells with a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Add the hybridoma supernatant to the wells and incubate.
-
Wash the wells with PBS containing 0.05% Tween 20 (PBST).
-
Add a horseradish peroxidase (HRP)-conjugated goat anti-mouse immunoglobulin antibody.
-
Wash the wells with PBST.
-
Add a TMB substrate solution and incubate until color develops.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm. The well with the highest signal indicates the isotype of the monoclonal antibody.
b. Affinity Determination (by ELISA)
Protocol:
-
Coat a 96-well plate with a limiting concentration of 2-NP-AMOZ-BSA.
-
Block the wells.
-
Prepare serial dilutions of the purified monoclonal antibody.
-
Add the antibody dilutions to the wells and incubate.
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
Develop and read the plate as described above.
-
Plot the absorbance values against the antibody concentration and determine the concentration of antibody that gives 50% of the maximum binding (EC50). The affinity constant (Kd) can be estimated from this value, where a lower EC50 generally corresponds to a higher affinity.[3]
This compound Immunoassay Protocol (Competitive ELISA)
Materials:
-
Purified anti-AMOZ monoclonal antibody
-
2-NP-AMOZ-BSA conjugate (coating antigen)
-
HRP-conjugated goat anti-mouse IgG
-
This compound standards
-
Samples for testing
-
Coating buffer, blocking buffer, wash buffer, substrate, and stop solution
Protocol:
-
Coating: Coat the wells of a 96-well plate with the 2-NP-AMOZ-BSA conjugate in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Add this compound standards or samples to the wells.
-
Immediately add the anti-AMOZ monoclonal antibody to the wells.
-
Incubate for 1-2 hours at room temperature to allow competition between the free this compound (in the standard/sample) and the coated this compound for antibody binding.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the HRP-conjugated goat anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add TMB substrate and incubate in the dark.
-
Stopping the Reaction: Add stop solution.
-
Reading: Measure the absorbance at 450 nm. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Mandatory Visualization
Caption: Workflow for Monoclonal Antibody Production.
Caption: Principle of the Competitive ELISA for this compound.
References
Application Notes and Protocols for Amoz Quantification using ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the nitrofuran antibiotic furaltadone, in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Introduction
Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been widely used in animal production for their antibacterial properties and as growth promoters.[1][2] However, due to concerns about the carcinogenic and mutagenic potential of their residues in food products of animal origin, their use in food-producing animals has been banned in many countries, including the European Union.[1][2] Furaltadone is rapidly metabolized in vivo, and its tissue-bound metabolite, this compound, is a stable marker for detecting the illegal use of this antibiotic.[1] This ELISA kit provides a sensitive and specific method for the quantitative analysis of this compound.[3][4]
The principle of the assay is a competitive ELISA.[5][6] this compound present in the sample competes with a fixed amount of this compound-horseradish peroxidase (HRP) conjugate for binding to a limited number of specific antibodies coated on the microtiter plate wells.[5][6] The amount of bound HRP conjugate is inversely proportional to the concentration of this compound in the sample.[5][6] After a washing step, a substrate solution is added, and the color development is stopped with a stop solution. The absorbance is then measured at 450 nm, and the concentration of this compound in the sample is determined by interpolating from a standard curve.[3][6]
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical this compound ELISA kit based on the provided information.
Table 1: Kit Specifications
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Format | 96-well microtiter plate |
| Total Assay Time | Approximately 45 - 60 minutes (excluding sample preparation)[1][2] |
| Detection Limit | 0.05 ppb - 0.1 ppb (depending on the matrix)[3][4] |
| Cross-Reactivity | This compound: 100%; AOZ, AHD, SEM: < 0.1%[3] |
Table 2: Standard Curve Concentrations
| Standard | Concentration (ng/mL or ppb) |
| Standard 1 | 0 |
| Standard 2 | 0.05 |
| Standard 3 | 0.15 |
| Standard 4 | 0.45 |
| Standard 5 | 1.35 |
| Standard 6 | 4.05 |
Note: Standard concentrations may vary slightly between different kit manufacturers.[3][6]
Experimental Protocols
Reagent Preparation
-
Rinsing Buffer (Wash Buffer): If provided as a concentrate (e.g., 20x), dilute with distilled or deionized water to the required volume. For example, to prepare 1 L of 1x wash buffer from a 20x concentrate, mix 50 mL of the concentrate with 950 mL of distilled water.[5]
-
Conjugate Solution: If provided as a concentrate (e.g., 100x), dilute with the provided dilution buffer just before use. For instance, add 10 µL of the concentrated conjugate to 1 mL of dilution buffer.[5]
-
Standard Solutions: The kit typically provides ready-to-use standard solutions at different concentrations.[3][6]
-
Derivatization Reagent: Prepare fresh before use if required. For example, dissolve 15.2 mg of 2-nitrobenzaldehyde in 10 mL of DMSO.[5]
Sample Preparation (General Guideline for Meat/Fish/Shrimp)
-
Homogenize a representative sample to a paste-like consistency.
-
Weigh 1.0 g of the homogenized sample into a centrifuge tube.
-
Add 4.0 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of freshly prepared Derivatization Reagent.[3]
-
Incubate the sample. Options include overnight at 37°C (approximately 16 hours) for highest precision or in a water bath at 50°C for 3 hours.[1][3]
-
Add 5 mL of 0.1 M K2HPO4, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate.[3]
-
Mix carefully (e.g., head over head) for 1 minute. Avoid vigorous shaking to prevent emulsion formation.[5]
-
Centrifuge at 2000-3000 rpm for 10 minutes.[5]
-
Transfer 50 µL of the aqueous phase (supernatant) to a clean tube for use in the ELISA.[5]
ELISA Protocol
-
Bring all reagents and samples to room temperature (20-25°C) before use.[3]
-
Prepare the required number of microtiter plate strips.
-
Add 50 µL of each standard solution and prepared sample into the appropriate wells in duplicate.[5]
-
Add 50 µL of the diluted HRP conjugate to each well (except for the blank wells).[3][5]
-
Add 50 µL of the Antibody Working Solution to each well.[3]
-
Seal the plate and incubate for 30-45 minutes at 25°C in the dark.[3][5]
-
Wash the plate 3-5 times with 300 µL of 1x Rinsing Buffer per well.[3][5]
-
Add 50 µL of Substrate Reagent A and 50 µL of Substrate Reagent B (or 100 µL of a combined substrate solution) to each well.[3][5]
-
Incubate for 15 minutes at 25°C in the dark for color development.[3][5]
-
Add 50 µL of Stop Solution to each well to stop the reaction.[3]
-
Read the absorbance at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[3]
Data Analysis
-
Calculate the mean absorbance for each set of standards and samples.
-
Subtract the mean absorbance of the blank (if used) from the mean absorbance of all other wells.[5]
-
Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula: %B/B0 = (Absorbance of standard or sample / Absorbance of zero standard) x 100
-
Plot a standard curve of the %B/B0 (Y-axis) versus the corresponding this compound concentration (X-axis) on a semi-logarithmic scale.
-
Determine the concentration of this compound in the samples by interpolating their %B/B0 values from the standard curve.[6]
-
Multiply the interpolated concentration by the appropriate dilution factor from the sample preparation step to obtain the final concentration in the original sample.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification using a competitive ELISA.
Signaling Pathway
A specific signaling pathway directly regulated by this compound in mammalian systems is not well-documented in the provided scientific literature. The primary mechanism of action of the parent compound, furaltadone, relates to its antibacterial activity, and the main concern for human health is its potential carcinogenicity.[2] Therefore, a signaling pathway diagram for this compound cannot be provided at this time.
References
Application Notes and Protocols for the Analysis of AMOZ in Poultry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoz (3-amino-2-oxazolidinone) is the protein-bound metabolite of the nitrofuran antibiotic furaltadone. Due to concerns about the carcinogenic potential of nitrofuran residues in food products of animal origin, the use of furaltadone in food-producing animals, including poultry, is prohibited in many countries, including the European Union. Regulatory monitoring of nitrofuran residues is therefore essential to ensure food safety. The analysis of this compound is challenging due to its bound nature, requiring a hydrolysis step to release it from tissue proteins, followed by derivatization to form a stable derivative suitable for chromatographic analysis.
This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in poultry tissues (muscle, liver) and eggs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary protocol described is based on a validated method according to Regulation (EU) 2021/808, ensuring high standards of accuracy and reliability.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the performance characteristics of different sample preparation techniques for the analysis of this compound in poultry. This allows for a direct comparison of their efficiency and sensitivity.
| Parameter | Method 1: LLE & SPE | Method 2: QuEChERS | Method 3: Accelerated Solvent Extraction (ASE) |
| Matrix | Poultry Muscle, Liver, Eggs | Poultry Muscle | Poultry Eggs |
| Extraction | Vortex-assisted Liquid-Liquid Extraction (LLE) | Acetonitrile extraction with salting out | Pressurized liquid extraction |
| Cleanup | Solid-Phase Extraction (SPE) | Dispersive SPE (d-SPE) | In-cell cleanup |
| Derivatizing Agent | 2-Nitrobenzaldehyde (2-NBA) | 2-Nitrobenzaldehyde (2-NBA) | 2-Nitrobenzaldehyde (2-NBA) |
| Recovery (%) | 83 - 120%[1] | Data not available | Data not available |
| Limit of Detection (LOD) | Not explicitly stated, but CCα is reported | 0.05 - 0.1 µg/kg | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated, but CCα is reported | 0.2 - 0.5 µg/kg | Not explicitly stated |
| Decision Limit (CCα) | 0.27 - 0.35 µg/kg[1] | Not applicable | Not applicable |
| Relative Standard Deviation (RSD) | Repeatability: 1.7 - 19.9%, Reproducibility: 1.9 - 25.7%[1] | < 20% | < 15% |
Experimental Protocols
Method 1: Validated Protocol using Liquid-Liquid Extraction and Solid-Phase Extraction
This protocol is based on a method validated according to Regulation (EU) 2021/808 for the determination of nitrofuran metabolites in animal tissues and eggs.[1][2]
1. Sample Homogenization:
-
Weigh 2.0 ± 0.1 g of homogenized poultry tissue (muscle or liver) or egg into a 50 mL polypropylene centrifuge tube.
-
For egg samples, ensure shells are removed before homogenization.
2. Hydrolysis and Derivatatization:
-
Add 5 mL of 0.1 M HCl to the sample.
-
Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.
-
Vortex for 1 minute.
-
Incubate overnight (approximately 16 hours) at 37 °C in a shaking incubator.
-
Rapid Alternative: A rapid hydrolysis and derivatization can be performed using a thermostated ultrasonic bath at 80°C for 20 minutes with 0.5 M HCl.
-
3. Extraction:
-
Allow the samples to cool to room temperature.
-
Add 5 mL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean 15 mL polypropylene tube.
-
Repeat the extraction step with another 5 mL of ethyl acetate, combining the organic layers.
4. Cleanup - Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of water.
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of n-hexane and 1 mL of a mixture of 20 mM ammonium acetate and acetonitrile (90:10, v/v).
-
Vortex for 30 seconds.
-
Load the aqueous (lower) layer onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with a mixture of ammonium acetate buffer and acetonitrile.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the characteristic transitions for the derivatized this compound (NP-AMOZ).
Mandatory Visualization
Caption: Experimental workflow for this compound analysis in poultry.
Caption: Logical relationships in this compound analysis.
References
Application Note: Solid-Phase Extraction of Amlodipine from Human Plasma
Introduction
Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1] Accurate and reliable quantification of Amlodipine in complex biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes endogenous interferences from plasma, leading to cleaner extracts and improved analytical sensitivity.[2][3][4] This application note provides an overview of various SPE methods for the extraction of Amlodipine from human plasma, followed by detailed protocols and comparative data.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. In the context of Amlodipine extraction from plasma, the sample is passed through a solid sorbent (the stationary phase) which retains the analyte of interest. Interfering substances are then washed away, and the purified Amlodipine is eluted with a suitable solvent. The choice of SPE sorbent is critical and is typically based on the physicochemical properties of Amlodipine and the nature of the matrix. Common SPE mechanisms include reversed-phase, ion-exchange, and mixed-mode.
Comparative Performance of SPE Methods for Amlodipine
The following table summarizes the quantitative performance of different SPE methods for the extraction of Amlodipine from human plasma reported in various studies.
| SPE Sorbent | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Strata™-X Polymeric Reversed Phase | LC-MS/MS | - | 0.050 | 94.14 (R-enantiomer), 92.23 (S-enantiomer) | [2] |
| Monolithic Weak Cation-Exchange | HPLC | 0.5 - 50.0 | 0.2 | - | [5][6] |
| HySphere C8 EC-SE (Online SPE) | HPLC-MS/MS | 0.10 - 10.22 | 0.10 | - | [7] |
| Oasis HLB | LC-MS/MS | 0.02 - 20.0 | - | 93.4 - 99.6 | [4] |
| Oasis MCX (Mixed-Mode) | LC-MS/MS | - | - | 70 | [4] |
Experimental Protocols
Protocol 1: Reversed-Phase SPE using Strata™-X Cartridges
This protocol is adapted from a method for the extraction of Amlodipine enantiomers from human plasma.[2]
Materials:
-
Strata™-X 33 µm Polymeric Reversed Phase SPE cartridges
-
Methanol
-
Water
-
0.2% v/v Ethanolamine in water
-
0.1% Formic acid in methanol
-
Human plasma samples
-
Internal standard solution
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Pretreatment:
-
To 100 µL of human plasma, add 5 µL of the internal standard working solution and mix.
-
Add 500 µL of 0.2% v/v ethanolamine in water to the plasma sample and vortex.
-
-
Sample Loading: Load the pretreated sample onto the conditioned and equilibrated cartridge. Allow the sample to pass through at a moderate speed.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove non-polar interferences.
-
-
Elution: Elute the analytes with 1 mL of 0.1% formic acid in methanol.
-
Analysis: The eluate is ready for analysis by LC-MS/MS.
Protocol 2: Hydrophilic-Lipophilic Balanced (HLB) SPE using Oasis HLB Cartridges
This protocol is based on a method for the simultaneous determination of Amlodipine, Valsartan, and Hydrochlorothiazide in human plasma.[4]
Materials:
-
Waters Oasis HLB (1 mL, 30 mg) extraction cartridges
-
Methanol
-
Water
-
1.0% Formic acid
-
10% Methanol
-
Human plasma samples
-
Internal standard solution
Procedure:
-
Cartridge Conditioning: Condition the Oasis HLB cartridge with 1.0 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1.0 mL of water.
-
Sample Pretreatment:
-
To 100 µL of a plasma sample, add 25 µL of the internal standard solution and vortex for 10 seconds.
-
Add 400 µL of 1.0% formic acid and vortex for another 10 seconds.
-
-
Sample Loading: Load the pretreated samples onto the conditioned and equilibrated cartridges.
-
Washing:
-
Wash the cartridges with 1.0 mL of water.
-
Wash the cartridges with 1.0 mL of 10% methanol.
-
-
Elution: Elute the analytes from the cartridge (specific elution solvent and volume may need optimization, but a common approach is using a small volume of methanol or acetonitrile, often with a small percentage of acid or base to ensure complete elution).
-
Analysis: The eluate can then be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Amlodipine Extraction using SPE.
Caption: Principle of Mixed-Mode SPE for Amlodipine.
References
- 1. sciex.com [sciex.com]
- 2. sciex.com [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of nicardipine and amlodipine in human plasma using on-line solid-phase extraction with a monolithic weak cation-exchange column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of amlodipine in human plasma using automated online solid-phase extraction HPLC-tandem mass spectrometry: application to a bioequivalence study of Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Amoxicillin as an Antimicrobial Agent: Application Notes and Protocols for Researchers
Introduction
Given the absence of a scientifically recognized antimicrobial agent under the name "Amoz," this document focuses on Amoxicillin, a widely researched and clinically significant aminopenicillin. It is presumed that "this compound" may have been a typographical error. Amoxicillin is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[1] These notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals investigating the antimicrobial properties of amoxicillin.
I. Antimicrobial Spectrum and Efficacy
Amoxicillin demonstrates activity against a variety of bacterial species. The tables below summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for amoxicillin against common Gram-positive and Gram-negative bacteria. These values are crucial for understanding the potency of the antibiotic and for designing relevant in vitro experiments.
Quantitative Antimicrobial Data
Table 1: Amoxicillin MIC and MBC against Staphylococcus aureus
| Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MBC Range (µg/mL) | MBC₅₀ (µg/mL) |
| S. aureus | 0.25 - 128[2] | 0.50[2] | 0.25 - 512[2] | 1.0[2] |
| S. aureus ATCC6538 | 0.20 - 0.25[3] | - | - | - |
Table 2: Amoxicillin MIC against Escherichia coli
| Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) |
| E. coli | >16 (for resistant strains)[4] | - |
Note: MIC and MBC values can vary depending on the specific bacterial strain, testing methodology, and the presence of resistance mechanisms such as β-lactamase production.
II. Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Amoxicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium, especially in Gram-positive organisms with a thick peptidoglycan layer. The primary target of amoxicillin is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, amoxicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
Caption: Mechanism of action of Amoxicillin.
III. Experimental Protocols
The following are detailed protocols for determining the antimicrobial efficacy of amoxicillin. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
96-well microtiter plates
-
Amoxicillin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Amoxicillin Dilutions:
-
Perform serial twofold dilutions of the amoxicillin stock solution in CAMHB in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.125 to 128 µg/mL.
-
-
Inoculate Microtiter Plates:
-
Dispense 100 µL of the appropriate amoxicillin dilution into each well of the microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 100 µL of the standardized bacterial suspension to each well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of amoxicillin at which there is no visible growth (turbidity) in the well.
-
B. Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Amoxicillin stock solution
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic-Containing Agar Plates:
-
Prepare a series of twofold dilutions of the amoxicillin stock solution.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten MHA (kept at 45-50°C) to create a series of plates with final antibiotic concentrations.[5]
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using an inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate. This should deliver approximately 10⁴ CFU per spot.[6]
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of amoxicillin that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.[6]
-
C. Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined and is used to find the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the broth microdilution MIC test
-
Sterile MHA plates
-
Sterile pipettes and spreaders
Procedure:
-
Subculturing from MIC Wells:
-
From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.
-
-
Plating:
-
Spread the aliquot evenly onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
Count the number of colonies on each plate. The MBC is the lowest concentration of amoxicillin that results in a ≥99.9% reduction in the initial inoculum count.
-
IV. Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for antimicrobial susceptibility testing, from initial culture to the determination of MIC and MBC.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pharmacodynamic Profiling of Amoxicillin: Targeting Multidrug-Resistant Gram-Positive Pathogens Staphylococcus aureus and Staphylococcus pseudintermedius in Canine Clinical Isolates [mdpi.com]
- 3. Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidemiological Survey of Amoxicillin-Clavulanate Resistance and Corresponding Molecular Mechanisms in Escherichia coli Isolates in France: New Genetic Features of blaTEM Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
Application Notes: Amoz-BSA Conjugate for Antibody Production
Introduction
Small molecules, known as haptens, are typically not immunogenic on their own, meaning they cannot elicit a strong immune response when introduced into an animal.[1][2][3] To generate antibodies against these small molecules, they must first be covalently coupled to a larger, immunogenic carrier protein.[4][5] Bovine Serum Albumin (BSA) is a commonly used carrier protein due to its large size, complex structure, and the presence of numerous sites for conjugation.[6] The resulting hapten-carrier conjugate, such as Amoz-BSA, is then large enough to be recognized by the immune system, leading to the production of antibodies that can specifically recognize the hapten (this compound).[2][5]
These application notes provide detailed protocols for the preparation of the this compound-BSA conjugate, subsequent immunization for polyclonal antibody production, and methods for antibody characterization using ELISA and Western Blot.
Protocol 1: Preparation of this compound-BSA Conjugate
This protocol details the chemical conjugation of this compound (a nitrofuran metabolite) to BSA. The process involves activating a carboxylated derivative of this compound, known as CPthis compound, and then reacting it with the amine groups on BSA.[7]
Materials and Reagents
| Reagent | Supplier | Catalog # |
| This compound | Sigma-Aldrich | - |
| 4-carboxybenzaldehyde | Sigma-Aldrich | - |
| Methanol, dried | Fisher Scientific | - |
| N-hydroxysuccinimide (NHS) | Sigma-Aldrich | - |
| Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | - |
| Dimethylformamide (DMF) | Fisher Scientific | - |
| Bovine Serum Albumin (BSA) | MP Biomedicals | - |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | - |
| Dialysis Tubing (10-14 kDa MWCO) | Thermo Fisher | - |
Experimental Protocol
Part A: Synthesis of Carboxyphenyl this compound (CPthis compound) [7]
-
Dissolve 1.5 mmol of 4-carboxybenzaldehyde in 5 mL of dried methanol.
-
Add 1.0 mmol of this compound to the solution.
-
Reflux the mixture at 65°C overnight.
-
Monitor the formation of CPthis compound using thin-layer chromatography.
-
Once the reaction is complete, allow the mixture to cool.
-
Collect the precipitated CPthis compound by filtration.
-
Wash the precipitate with ethanol.
-
Dry the purified CPthis compound in a vacuum at room temperature.
Part B: Conjugation of CPthis compound to BSA [7]
-
In 500 µL of DMF, dissolve 10 µmol of CPthis compound, 20 µmol of NHS, and 20 µmol of DCC.
-
Allow the reaction to proceed for 12 hours at room temperature to activate the carboxyl group of CPthis compound.
-
Centrifuge the mixture at 2,500 x g for 10 minutes to pellet the dicyclohexylurea (DCU) byproduct.
-
Prepare a solution of 90 mg of BSA in 9.5 mL of PBS (pH 7.4).
-
Slowly add the supernatant containing the activated CPthis compound dropwise to the BSA solution while stirring.
-
Continue stirring the conjugation mixture at 4°C overnight.
-
Transfer the mixture to a dialysis tube (10-14 kDa MWCO).
-
Dialyze against 0.1 M PBS (pH 7.4) at 4°C for 72 hours, with at least three changes of fresh PBS.
-
Store the purified CPthis compound-BSA (this compound-BSA) conjugate at -20°C for future use.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. The preparation of antigenic hapten-carrier conjugates: a survey. | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. 2.2. Preparation of this compound-Protein Conjugate [bio-protocol.org]
Protocol for the Synthesis of Amoz Reference Standards
Introduction
Amoz (3-amino-5-(morpholinomethyl)oxazolidin-2-one) is the tissue-bound metabolite of the nitrofuran antibiotic furaltadone. Due to the ban of furaltadone in food-producing animals, regulatory bodies monitor its residues by detecting this compound. Accurate detection and quantification of this compound require high-purity certified reference standards. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound reference standards for use in research and analytical laboratories.
Synthesis Workflow
The synthesis of this compound is a multi-step process that begins with the reaction of 1,2-epoxy-3-morpholinopropane with hydrazine hydrate to form an intermediate, which is then cyclized to yield the final this compound product.
Application Notes and Protocols for the Determination of Amoxicillin in Analytical Instruments
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the analytical methodologies for the detection and quantification of Amoxicillin ("Amoz" assumed as Amoxicillin) using various analytical instruments. Detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are presented, along with a summary of their respective detection limits. The applicability of Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed. Furthermore, a diagrammatic representation of Amoxicillin's mechanism of action is included to provide a broader context for its analysis in drug development.
Introduction
Amoxicillin is a broad-spectrum β-lactam antibiotic widely used in the treatment of bacterial infections. Accurate and sensitive quantification of Amoxicillin in various matrices, including pharmaceutical formulations, biological fluids, and environmental samples, is crucial for drug development, quality control, and pharmacokinetic studies. This application note details validated methods for Amoxicillin analysis using common analytical instrumentation.
Detection Limits of Amoxicillin
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. The following table summarizes the reported detection and quantification limits for Amoxicillin using different analytical techniques.
| Analytical Instrument | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Drugs and Wastewater | 16 µg/L | 54 µg/L | [1] |
| HPLC-UV | Wastewater | 2.32 mg/L | 7.04 mg/L | |
| LC-MS/MS | Human Plasma | 500 pg/mL | 90 ng/mL | [2] |
| LC-MS/MS | Human Plasma | - | 170 ng/mL | |
| LC-MS/MS | Human Plasma | - | 10.0 ng/mL (Amoxicillin) | |
| LC-MS/MS | Human Plasma | - | 2.5 ng/mL (Clavulanic Acid) |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of Amoxicillin in pharmaceutical formulations.
-
Weigh and finely powder the contents of 20 Amoxicillin capsules.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Amoxicillin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase to the flask and sonicate for 20 minutes to dissolve the Amoxicillin.
-
Bring the solution to volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL).
-
Instrument: Agilent 1220 Infinity LC System or equivalent
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 95:5 (v/v) mixture of monobasic potassium phosphate buffer (pH 5.0) and methanol
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C (ambient)
-
UV Detection: 230 nm
-
Run Time: 5 minutes
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing Amoxicillin in complex biological matrices like plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., Amoxicillin-d4).
-
Vortex the sample for 10 seconds.
-
Add 100 µL of 1% (v/v) formic acid in water and vortex for another 30 seconds.
-
Centrifuge the sample at 14,000 x g for 5 minutes at 10°C.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X, 30 mg/1 cc).
-
Wash the SPE cartridge with 1.0 mL of 1% (v/v) formic acid in water, followed by 1.0 mL of water.
-
Dry the cartridge under a stream of nitrogen for 1 minute.
-
Elute the analytes with 1.0 mL of the mobile phase.
-
Inject an aliquot of the eluate into the LC-MS/MS system.
-
Instrument: Waters ACQUITY UPLC system coupled to a tandem mass spectrometer or equivalent
-
Column: UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile and 2.0 mM ammonium formate in water
-
Flow Rate: 0.400 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM)
Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of Amoxicillin by GC-MS is challenging due to its low volatility and thermal instability. Direct analysis is not feasible, and derivatization is required to convert Amoxicillin into a more volatile and thermally stable compound.
A common derivatization technique for compounds with active hydrogens (like Amoxicillin) is silylation. This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to replace the active hydrogens with trimethylsilyl (TMS) groups.
Visualizations
Experimental Workflow for Amoxicillin Analysis
The following diagram illustrates a typical workflow for the analysis of Amoxicillin in a pharmaceutical formulation using HPLC-UV.
Caption: Experimental workflow for HPLC-UV analysis of Amoxicillin.
Signaling Pathway: Amoxicillin's Mechanism of Action
Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram depicts this signaling pathway.
Caption: Mechanism of action of Amoxicillin.
Conclusion
This application note provides a comprehensive guide for the analysis of Amoxicillin using HPLC-UV and LC-MS/MS. The detailed protocols and tabulated detection limits offer valuable information for researchers and drug development professionals. While GC-MS is not a conventional method for Amoxicillin analysis, the discussion on its limitations and the necessity for derivatization provides a complete analytical perspective. The provided diagrams of the experimental workflow and the drug's mechanism of action serve as useful visual aids for understanding the analytical process and the therapeutic action of Amoxicillin.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Amoz in Honey
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of "Amoz" (a representative pesticide analyte) in honey. The focus is on reducing matrix effects to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound in honey?
A: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. In honey, the complex matrix consists of sugars, organic acids, pigments, and other components. These can either suppress or enhance the signal of this compound during analysis, typically by LC-MS/MS, leading to inaccurate quantification.[1] If not addressed, matrix effects can compromise the reliability and validity of the analytical method.
Q2: What is the QuEChERS method and why is it commonly used for pesticide analysis in honey?
A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has become a standard for extracting pesticide residues from food matrices.[2][3][4] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the analyte into the organic layer. A subsequent clean-up step, known as dispersive solid-phase extraction (d-SPE), is then used to remove interfering matrix components.[3][4] Its popularity stems from its simplicity, speed, and effectiveness in producing clean extracts suitable for chromatographic analysis.[2][3]
Q3: How can I assess the extent of matrix effects in my this compound analysis?
A: Matrix effects can be quantitatively assessed by comparing the signal response of this compound in a pure solvent standard to the response of this compound spiked into a blank honey extract at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in matrix / Peak area in solvent - 1) x 100
A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.[5]
Q4: What are the main strategies to reduce or compensate for matrix effects?
A: There are three primary strategies to combat matrix effects:
-
Sample Preparation: Employing a robust clean-up method to remove interfering matrix components before analysis.[6]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components.
-
Calibration Strategy: Using a calibration method that compensates for the matrix effect, such as matrix-matched calibration, the use of an internal standard, or the standard addition method.[1]
Troubleshooting Guides
Issue 1: Poor recovery of this compound during sample preparation.
Possible Cause: Inefficient extraction or loss of analyte during the clean-up step.
Troubleshooting Steps:
-
Optimize Extraction: Ensure the honey sample is properly homogenized and dissolved before extraction. The choice of extraction solvent can also impact recovery.
-
Evaluate d-SPE Sorbent: The choice of d-SPE sorbent in the QuEChERS method is critical. Different sorbents target different types of matrix components. For honey, which is rich in sugars and organic acids, Primary Secondary Amine (PSA) is a common choice.[6] However, for honeys with high pigment content, Graphitized Carbon Black (GCB) might be necessary, though it can lead to the loss of planar pesticides.[6] C18 is used to remove non-polar interferences. A combination of sorbents is often optimal.
-
Check pH: The pH of the extraction and partitioning steps can influence the recovery of certain pesticides. Ensure the buffering of the QuEChERS salts is appropriate for the chemical properties of this compound.
-
Minimize Adsorption: this compound may adsorb to the surface of labware. Silanized glassware can help minimize this.
Issue 2: Significant signal suppression or enhancement observed for this compound.
Possible Cause: Co-elution of matrix components with this compound.
Troubleshooting Steps:
-
Improve d-SPE Clean-up: Experiment with different d-SPE sorbents or combinations to achieve a cleaner extract. The table below provides a comparison of common d-SPE sorbents.
-
Optimize LC Method:
-
Gradient Modification: Adjust the mobile phase gradient to improve the separation of this compound from interfering peaks.
-
Column Chemistry: Try a different LC column with a different stationary phase chemistry to alter the selectivity of the separation.
-
-
Dilute the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.
-
Implement a Compensatory Calibration Strategy:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank honey matrix that has undergone the same sample preparation procedure. This helps to ensure that the standards and samples experience the same matrix effects.[1]
-
Internal Standard: Use a stable isotope-labeled version of this compound or a compound with very similar chemical properties and retention time as an internal standard. The internal standard will be affected by the matrix in the same way as the analyte, allowing for accurate correction.
-
Standard Addition: This involves adding known amounts of this compound standard to the sample extracts and creating a calibration curve within the sample itself. This is a very effective but more labor-intensive method.[1]
-
Data Presentation
Table 1: Comparison of Common d-SPE Sorbents for Clean-up of Honey Extracts
| Sorbent | Target Matrix Components | Potential Issues with this compound Analysis |
| PSA (Primary Secondary Amine) | Sugars, organic acids, fatty acids, anthocyanins[6] | Generally a good choice for honey. |
| C18 (Octadecylsilane) | Non-polar interferences (e.g., lipids)[6] | May not be as effective for the polar matrix of honey. |
| GCB (Graphitized Carbon Black) | Pigments (e.g., chlorophyll, carotenoids), sterols[6] | Can adsorb planar molecules, potentially leading to loss of this compound if it has a planar structure.[6] |
| Z-Sep (Zirconium dioxide-based) | Lipids, pigments | Can provide a very clean extract but may also remove some analytes. |
| EMR-Lipid (Enhanced Matrix Removal—Lipid) | Fats and lipids | Highly effective for fatty matrices, may be less relevant for honey unless there are specific lipid interferences.[7] |
Table 2: Recovery of Selected Pesticides in Honey using an Optimized QuEChERS Method
| Pesticide Class | Example Compound | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Neonicotinoid | Thiamethoxam | 95 | 6 |
| Organophosphate | Chlorpyrifos | 88 | 9 |
| Pyrethroid | Cypermethrin | 82 | 11 |
| Carbamate | Carbofuran | 91 | 7 |
Note: These are representative values and actual recoveries will depend on the specific method and honey matrix.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Honey
This protocol is a general guideline and may require optimization for specific honey types and the properties of this compound.
1. Sample Homogenization:
- Warm the honey sample gently to liquefy if crystallized.
- Thoroughly mix the honey to ensure a homogenous sample.
2. Extraction:
- Weigh 5 g of the homogenized honey into a 50 mL centrifuge tube.
- Add 10 mL of deionized water and vortex for 1 minute to dissolve the honey.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
- Vortex for 30 seconds.
- Centrifuge at ≥3000 x g for 5 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned extract and filter through a 0.22 µm filter.
- The extract is now ready for LC-MS/MS analysis. It may be necessary to dilute the extract with the initial mobile phase to reduce matrix effects further.
Mandatory Visualization
Caption: QuEChERS workflow for the analysis of this compound in honey.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
Amoz ELISA Technical Support Center: Troubleshooting Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing cross-reactivity in Amoz ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of an this compound ELISA?
A1: Cross-reactivity occurs when the antibodies in the ELISA kit, which are designed to bind specifically to 3-amino-5-morpholinomethyl-2-oxazolidinone (this compound), also bind to other structurally similar molecules that may be present in the sample. This can lead to inaccurate, often falsely elevated, results. In a competitive ELISA format, which is common for this compound detection, the signal is inversely proportional to the concentration of this compound. Therefore, cross-reactivity can cause a lower signal, leading to an overestimation of the this compound concentration.
Q2: What are the common substances that cross-react in an this compound ELISA?
A2: The most common cross-reactants are other nitrofuran metabolites due to their structural similarities. These include:
-
3-amino-2-oxazolidinone (AOZ)
-
1-aminohydantoin (AHD)
-
Semicarbazide (SEM)
However, most commercially available this compound ELISA kits demonstrate high specificity for this compound with minimal cross-reactivity to these substances.[1][2][3] It is crucial to consult the kit's specific data sheet for quantitative cross-reactivity information.
Q3: How can I identify if cross-reactivity is affecting my results?
A3: Suspect cross-reactivity if you observe:
-
Higher than expected this compound concentrations: Especially in samples where this compound is not anticipated to be present.
-
Inconsistent results: High variability between duplicate or replicate wells can sometimes be a sign of interference from a cross-reacting substance.
-
Matrix effects: Significant differences in results when testing different sample types (e.g., tissue vs. honey) could indicate the presence of interfering substances in one of the matrices.[4]
If you suspect cross-reactivity, it is recommended to verify the results using a confirmatory method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5]
Q4: My negative control shows a positive result. Is this due to cross-reactivity?
A4: While cross-reactivity with components in your sample matrix is a possibility, a positive result in your negative control could also be due to other issues such as:
-
Contamination of reagents or samples.
-
Improper washing steps, leaving residual enzyme conjugate in the wells.
-
Incorrect preparation of the negative control.
Ensure all equipment is properly calibrated and that you are following the kit protocol precisely.[6]
Q5: How can I minimize the risk of cross-reactivity?
A5: To minimize the risk of cross-reactivity:
-
Choose a high-specificity kit: Select an ELISA kit with documented low cross-reactivity to other nitrofuran metabolites and relevant compounds.[7]
-
Proper sample preparation: Follow the recommended sample extraction and clean-up procedures for your specific matrix to remove potentially interfering substances.[8]
-
Include appropriate controls: Always run positive and negative controls, as well as matrix-matched standards if possible, to validate the assay performance.[6]
-
Confirm with an alternative method: For critical samples or unexpected results, confirmation by a method like LC-MS/MS is the gold standard.[4][5]
Troubleshooting Guide
| Problem | Potential Cause Related to Cross-Reactivity | Recommended Solution |
| High Background Signal | Non-specific binding of the antibody to other molecules in the sample matrix. | 1. Optimize Blocking: Ensure the blocking step is performed according to the protocol to prevent non-specific binding. 2. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. 3. Matrix-Matched Standards: Prepare your standard curve in a matrix that is similar to your samples to account for matrix effects. |
| Weak or No Signal | This is less common with cross-reactivity in a competitive ELISA, as cross-reactivity tends to decrease the signal (interpreted as a higher concentration). However, if a substance in the matrix interferes with the binding of this compound or the detection antibody, it could lead to an erroneously strong signal (interpreted as a low or no this compound). | 1. Review Sample Preparation: Ensure the sample extraction method is appropriate for the matrix and does not introduce interfering substances. 2. Spike and Recovery Experiment: Add a known amount of this compound standard to your sample matrix and measure the recovery to assess for matrix interference. |
| High Variability Between Replicates | Inconsistent interference from a non-homogenously distributed cross-reacting substance in the sample. | 1. Ensure Sample Homogeneity: Thoroughly mix your samples before aliquoting them into the wells. 2. Repeat with Diluted Samples: Diluting the samples may reduce the impact of the interfering substance. |
| Standard Curve is Poor | Matrix effects from the diluent used for the standards if it is different from the sample matrix. | 1. Use Recommended Diluents: Always use the sample and standard diluents provided with the kit or recommended in the protocol. 2. Matrix-Matching: If significant matrix effects are suspected, prepare the standards in a blank matrix extract that is free of this compound. |
Data Presentation: Cross-Reactivity of this compound ELISA Kits
The following tables summarize the specificity data from various this compound ELISA kits and research.
Table 1: Specificity of a Commercial this compound ELISA Kit [1][3]
| Compound | Cross-Reactivity (%) |
| This compound (3-Amino-5-morpholinomethyl-2-oxazolidinone) | 100 |
| AOZ (3-amino-2-oxazolidinone) | < 0.1 |
| AHD (1-aminohydantoin) | < 0.1 |
| SEM (Semicarbazide) | < 0.1 |
Table 2: Specificity of another Commercial this compound ELISA Kit [2]
| Compound | Cross-Reactivity (%) |
| This compound (3-amino-5-morpholinomethyl-2-oxazolidinone) | 100 |
| AOZ (3-amino-2-oxazolidinone) | 0.02 |
Table 3: Specificity of a Monoclonal Antibody in a Chemiluminescent ELISA [9]
| Compound | Cross-Reactivity (%) |
| 4-nitrobenzaldehyde derivatized this compound (NPthis compound) | 100 |
| 4-carboxybenzaldehyle derivatized this compound (CPthis compound) | 27.45 |
| This compound (underivatized) | 0.18 |
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the general steps to assess the cross-reactivity of a substance in an this compound ELISA.
1. Reagent Preparation:
-
Prepare all buffers (coating, washing, blocking, and substrate) as specified in the kit manual.
-
Reconstitute the this compound standards and the this compound-HRP conjugate as instructed.
-
Prepare a series of dilutions of the potential cross-reacting substance in the same diluent used for the this compound standards.
2. Plate Coating (if not pre-coated):
-
Coat the wells of a microtiter plate with the capture antibody or antigen, as per the kit's instructions.
-
Incubate, then wash the plate.
3. Blocking:
-
Add blocking buffer to each well to saturate all non-specific binding sites.
-
Incubate, then wash the plate.
4. Competitive Reaction:
-
Add the this compound standards or the dilutions of the potential cross-reacting substance to the appropriate wells.
-
Add the this compound-HRP conjugate to all wells.
-
Incubate to allow for the competitive binding to occur. During this step, the free this compound (or cross-reactant) and the this compound-HRP conjugate compete for binding to the limited number of antibody sites.
5. Washing:
-
Wash the plate thoroughly to remove any unbound reagents.
6. Signal Development:
-
Add the TMB substrate to each well. The HRP enzyme on the bound conjugate will catalyze a color change.
-
Incubate in the dark.
7. Stopping the Reaction:
-
Add the stop solution to each well to halt the color development. The color will typically change from blue to yellow.
8. Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the this compound standards against their known concentrations.
-
Determine the concentration of the cross-reacting substance that gives a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reacting substance) x 100
Visualizations
Caption: Workflow of a competitive ELISA for this compound detection.
Caption: Conceptual diagram of antibody specificity vs. cross-reactivity.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. biofronttech.com [biofronttech.com]
- 3. Furaltadone Metabolite ELISA Test Kit, Veterinary Drugs, 0.05 ppb [smartscience.co.th]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (Nitrofuran Furaltadone) ELISA Kit - Elabscience® [elabscience.com]
- 7. What is the precision of the this compound Elisa Test Kit? - Blog [m.jg-biotech.com]
- 8. irispublishers.com [irispublishers.com]
- 9. A novel chemiluminescent ELISA for detecting furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidone (this compound) in fish, egg, honey and shrimp samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Amoz Chromatography Technical Support Center: Troubleshooting Poor Peak Shape
Welcome to the Amoz Chromatography Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shape in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of poor peak shape in chromatography?
A1: The most common types of poor peak shape are peak fronting, peak tailing, and split peaks. Each of these issues can compromise the accuracy and resolution of your separations.
Q2: Why is a symmetrical peak shape important in chromatography?
A2: A symmetrical, or Gaussian, peak is the ideal shape in chromatography. It indicates that the analyte is moving through the column in a uniform band. Asymmetrical peaks can lead to inaccurate quantification, reduced resolution between adjacent peaks, and difficulty in peak integration.[1]
Q3: Can the mobile phase composition affect my peak shape?
A3: Absolutely. The composition of the mobile phase, including solvent strength, pH, and the presence of buffers or additives, plays a critical role in achieving optimal peak shape.[2][3] An improperly prepared or optimized mobile phase can lead to various peak shape distortions.[4]
Troubleshooting Guides
Peak Fronting
Peak fronting is characterized by a gradual slope on the leading edge of the peak and a steep tail.
Q4: What are the primary causes of peak fronting?
A4: Peak fronting is most commonly caused by:
-
Column Overload: Injecting too much sample, either in terms of volume or concentration.[5][6][7][8]
-
Sample Solvent Incompatibility: The solvent in which the sample is dissolved is significantly stronger than the mobile phase.[5][6]
-
Low Column Temperature: Can sometimes contribute to fronting.[9]
-
Column Degradation: Physical changes to the column, such as a void at the inlet.[5]
-
Co-elution: An interfering peak eluting just before the main analyte peak.[1]
Q5: How can I troubleshoot and resolve peak fronting?
A5: To resolve peak fronting, consider the following troubleshooting steps:
| Troubleshooting Step | Experimental Protocol |
| Reduce Sample Load | Decrease the injection volume or dilute the sample.[5][6][7] A good starting point is to ensure the injection volume is less than 5% of the column's total volume.[10] |
| Match Sample Solvent to Mobile Phase | Prepare your sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[5][11] If possible, use the mobile phase itself as the sample solvent.[7] |
| Increase Column Temperature | If using a column oven, try increasing the temperature in small increments (e.g., 5 °C) to see if peak shape improves.[9] |
| Inspect and Replace Column | If you suspect column degradation, first try flushing the column. If the problem persists, replace the column with a new one of the same type.[6] |
| Optimize Method for Co-eluting Peaks | Adjust the mobile phase composition or gradient to improve the separation of the interfering peak.[1] |
Peak Tailing
Peak tailing is the opposite of fronting, with a steep leading edge and a shallow, sloping tail.
Q6: What are the common causes of peak tailing?
A6: Peak tailing is often caused by:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic silanol groups on the column packing.[12]
-
Column Overload: Injecting too much sample can lead to tailing, especially for all peaks in the chromatogram.
-
Packing Bed Deformation: Voids or channels in the column packing material.
-
Excessive Dead Volume: Unswept volume in the system, particularly between the column and the detector.
-
Contamination: A contaminated guard or analytical column.
Q7: How can I troubleshoot and resolve peak tailing?
A7: To address peak tailing, follow these troubleshooting steps:
| Troubleshooting Step | Experimental Protocol |
| Modify Mobile Phase | For basic compounds, lower the pH of the mobile phase to protonate the silanol groups and reduce secondary interactions. Adding a buffer or a small amount of a competing base (e.g., triethylamine) can also help.[13] |
| Reduce Sample Load | Dilute the sample to check for mass overload. If peak shape improves, adjust the sample concentration accordingly.[7] |
| Use an End-Capped Column | Consider using a column where the free silanol groups have been chemically deactivated (end-capped) to minimize secondary interactions. |
| Check for Column Voids and Contamination | Reverse flush the column with a strong solvent to remove contaminants. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination. |
| Minimize Dead Volume | Ensure all fittings and tubing between the column and detector are properly connected and have the minimum necessary length and internal diameter.[9] |
Split Peaks
Split peaks appear as two or more distinct peaks for a single analyte.
Q8: What typically causes split peaks in a chromatogram?
A8: Split peaks can be caused by:
-
Contamination or Blockage: A blocked frit or contamination at the head of the column can disrupt the sample band.[10]
-
Column Void or Channeling: A void in the packing material can cause the sample to travel through different paths.[10]
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the peak to split.
-
Co-elution of Two Compounds: What appears to be a split peak may actually be two different compounds eluting very close to each other.[10]
-
Injector Issues: Problems with the injector, such as a faulty rotor seal, can lead to split peaks.
Q9: How can I troubleshoot and resolve split peaks?
A9: To diagnose and fix split peaks, use the following guide:
| Troubleshooting Step | Experimental Protocol |
| Check for Contamination | Flush the column with a strong solvent. If a guard column is being used, replace it.[9] Filter all samples and mobile phases to prevent particulate matter from reaching the column.[9] |
| Inspect the Column | If a column void is suspected, the column will likely need to be replaced.[10] |
| Optimize Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent. |
| Verify Co-elution | Inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, it is likely a co-elution issue.[10] In this case, the chromatographic method (e.g., mobile phase composition, gradient) needs to be optimized for better separation.[10] |
| Inspect the Injector | Check the injector for any signs of leaks or wear, particularly the rotor seal, and replace if necessary. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Peak Shape
-
Initial Assessment: Evaluate the current mobile phase composition and the pKa of your analyte.
-
pH Adjustment: If your analyte is ionizable, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state. Use a suitable buffer to maintain a stable pH.[2]
-
Solvent Strength Modification:
-
For reversed-phase chromatography, if peaks are too broad, try increasing the proportion of the aqueous component (weaker solvent) to increase retention and potentially improve shape.
-
If using a gradient, adjust the gradient slope to ensure adequate separation and good peak shape.
-
-
Additive Incorporation: Consider adding modifiers to the mobile phase. For example, a small amount of an ion-pairing agent can improve the peak shape of charged analytes.[2]
-
Systematic Evaluation: Make small, systematic changes to one parameter at a time and observe the effect on peak shape.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak fronting.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for split peaks.
References
- 1. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. mastelf.com [mastelf.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. Choosing the Injection Solvent | Separation Science [sepscience.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Amoz standard stability and storage conditions
Amoz: Technical Support Center
This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the hypothetical compound this compound. The following guidelines are based on standard practices for small molecule drugs and are intended to ensure the integrity of this compound during experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to remain stable for at least two years.
Q2: I need to frequently access this compound. Can I store it at a different temperature?
A2: For routine, short-term use, this compound can be stored at 4°C for up to three months without significant degradation. It is advisable to aliquot the powder to avoid repeated temperature cycling of the entire batch.
Q3: My this compound solution has formed a precipitate after being stored at 4°C. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and agitate to redissolve the precipitate. If it does not fully redissolve, it may indicate degradation, and a fresh solution should be prepared.
Q4: I observed a slight color change in the this compound powder. Is it still usable?
A4: A color change may indicate degradation or oxidation. It is recommended to perform a purity analysis (e.g., via HPLC) to assess the integrity of the compound. If the purity is compromised, the batch should be discarded.
Q5: How can I prepare a stable stock solution of this compound?
A5: this compound is soluble in DMSO at a concentration of 10 mM. Prepare the stock solution and aliquot it into single-use vials to minimize freeze-thaw cycles. Store stock solutions at -80°C for long-term use (up to six months). For immediate experimental use, a fresh working solution should be prepared from the stock.
Quantitative Stability Data
The stability of this compound has been evaluated under various conditions. The data below summarizes the percentage of this compound remaining after storage, as determined by HPLC analysis.
Table 1: Stability of Solid this compound
| Storage Condition | Duration | % this compound Remaining |
| -20°C, Dark | 24 Months | >99% |
| 4°C, Dark | 3 Months | >98% |
| 25°C, 60% RH, Dark | 1 Month | 95% |
| 40°C, 75% RH, Dark | 1 Month | 85% |
Table 2: Stability of this compound in Solution (10 mM in DMSO)
| Storage Condition | Duration | % this compound Remaining |
| -80°C | 6 Months | >99% |
| -20°C | 1 Month | 97% |
| 4°C | 7 Days | 92% |
| 25°C (Room Temp) | 24 Hours | 88% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under stress conditions.[1][2][3]
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 72 hours.
-
Photodegradation: Expose this compound solution to a light source equivalent to 1.2 million lux hours and an integrated near UV energy of 200 W·h/m².
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method to quantify the remaining this compound and characterize degradation products.
Protocol 2: Freeze-Thaw Stability Assay
Objective: To assess the stability of this compound stock solutions when subjected to repeated freezing and thawing.[4]
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the solution into multiple vials.
-
Subject the vials to three freeze-thaw cycles. Each cycle consists of freezing at -80°C for at least 12 hours, followed by thawing at room temperature until the solution is completely liquid.
-
After the third cycle, analyze the sample by HPLC to determine the concentration of this compound.
-
Compare the result to a control sample that has not undergone freeze-thaw cycles. A recovery of >95% is considered stable.
Diagrams
Caption: Experimental workflow for handling and storing this compound.
Caption: Troubleshooting decision tree for this compound solution issues.
References
Technical Support Center: Enhancing Monoclonal Antibody Specificity for Amoz
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with monoclonal antibodies (mAbs) targeting the hypothetical antigen, Amoz. Our goal is to help you enhance the specificity of your anti-Amoz mAbs and achieve reliable and reproducible experimental results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Background Signal in Immunoassays (ELISA, Western Blot)
-
Question: I am observing a high background signal in my immunoassay, making it difficult to distinguish the specific signal for this compound. What are the potential causes and how can I resolve this?
-
Answer: High background is a common issue that can be caused by several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Optimize blocking conditions. Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C). Test different blocking agents. |
| Non-specific Antibody Binding | Decrease the concentration of the primary or secondary antibody. Include a non-ionic detergent (e.g., 0.05% Tween-20) in wash buffers.[1] |
| Cross-reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other species' immunoglobulins. Run a control with only the secondary antibody to check for non-specific binding. |
| Contamination | Ensure all reagents and buffers are freshly prepared and filtered. Use clean equipment and follow good laboratory practices to avoid microbial contamination.[2][3] |
| Incorrect Incubation Conditions | Optimize incubation times and temperatures. Shorter incubation times or lower temperatures may reduce non-specific binding. |
Issue 2: Monoclonal Antibody Shows Cross-Reactivity with Other Proteins
-
Question: My anti-Amoz monoclonal antibody appears to be binding to other proteins in my sample. How can I confirm and reduce this cross-reactivity?
-
Answer: Cross-reactivity occurs when an antibody binds to an unintended protein with a similar epitope to the target antigen.[4] Here’s how you can address this:
-
Confirm Cross-Reactivity:
-
Western Blot: Perform a Western blot with cell lysates or purified proteins that are homologous to this compound to see if your antibody detects them.
-
Competitive ELISA: This is a powerful technique to quantify cross-reactivity.
-
-
Reduce Cross-Reactivity:
-
Affinity Purification: Purify your antibody using an affinity column with the immobilized this compound antigen. This will enrich for antibodies with the highest specificity.
-
Adsorption: Pre-incubate your antibody with a lysate from cells that do not express this compound but may contain the cross-reactive protein. This will block the cross-reactive paratopes.
-
Optimize Assay Conditions: Increasing the stringency of your assay conditions (e.g., higher salt concentration in wash buffers) can help reduce weak, non-specific interactions.
-
-
Issue 3: Low or No Signal Detected for this compound
-
Question: I am not detecting any signal for this compound in my experiment. What could be the problem?
-
Answer: A lack of signal can be frustrating. Consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Inactive Antibody | Ensure proper storage of the antibody at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Low Antigen Expression | Confirm the expression of this compound in your sample using a positive control or another detection method (e.g., mass spectrometry). |
| Incorrect Antibody Dilution | Perform a titration experiment to determine the optimal antibody concentration. A concentration that is too high can sometimes lead to signal inhibition. |
| Incompatible Secondary Antibody | Ensure the secondary antibody is specific for the isotype of your primary anti-Amoz mAb and is from a different host species than the primary antibody. |
| Substrate Inactivity | Check the expiration date of your detection substrate and ensure it is stored correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between antibody affinity and specificity?
A1:
-
Affinity refers to the strength of the binding interaction between a single antibody binding site (paratope) and a single epitope on an antigen. High-affinity antibodies bind tightly to their target.
-
Specificity refers to the ability of an antibody to distinguish between different antigens. A highly specific antibody will only bind to its intended target with minimal or no binding to other molecules.[3]
Q2: How can I validate the specificity of a new anti-Amoz monoclonal antibody?
A2: Validating the specificity of a new mAb is crucial. Here are some key experiments:
-
Western Blotting: Use your antibody to probe lysates from cells known to express this compound (positive control) and cells that do not (negative control). A specific antibody should only show a band at the expected molecular weight of this compound in the positive control.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): Use your antibody to pull down this compound from a cell lysate. Analyzing the immunoprecipitated proteins by mass spectrometry will confirm the identity of the target and any potential off-target interactions.
-
Knockout/Knockdown Cell Lines: Test your antibody on cell lines where the this compound gene has been knocked out or its expression has been knocked down. A specific antibody should show a significantly reduced or absent signal in these cells compared to wild-type cells.
Q3: What are the best practices for storing my anti-Amoz monoclonal antibody?
A3: Proper storage is essential to maintain the activity of your antibody.
-
Short-term storage (weeks): Store at 4°C.
-
Long-term storage (months to years): Aliquot the antibody into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Always refer to the manufacturer's datasheet for specific storage recommendations.
Experimental Protocols
Protocol 1: Antibody Affinity Chromatography
This protocol describes the purification of an anti-Amoz monoclonal antibody from a hybridoma supernatant or ascites fluid.
Materials:
-
Protein A or Protein G agarose resin
-
Binding Buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Chromatography column
Procedure:
-
Column Preparation: Pack the chromatography column with the Protein A/G resin. Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.
-
Sample Preparation: Clarify the antibody-containing sample by centrifugation or filtration (0.45 µm filter). Adjust the pH of the sample to match the Binding Buffer.
-
Sample Loading: Load the prepared sample onto the equilibrated column. Allow the sample to flow through the column by gravity or at a slow flow rate to ensure maximum binding.
-
Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins.
-
Elution: Elute the bound antibody with Elution Buffer. Collect the eluate in fractions containing a small amount of Neutralization Buffer to immediately raise the pH and prevent antibody denaturation.
-
Purity and Concentration Assessment: Determine the concentration of the purified antibody by measuring the absorbance at 280 nm. Assess purity by SDS-PAGE.
Protocol 2: Competitive ELISA for Specificity Analysis
This protocol can be used to determine the specificity of your anti-Amoz mAb by measuring its ability to be inhibited by free this compound antigen.
Materials:
-
Purified this compound antigen
-
Anti-Amoz monoclonal antibody
-
HRP-conjugated secondary antibody
-
ELISA plate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with a fixed, subsaturating concentration of purified this compound antigen overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of your anti-Amoz mAb with varying concentrations of free this compound antigen (the competitor) for 1-2 hours.
-
Incubation: Transfer the antibody-antigen mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stop and Read: Stop the reaction with Stop Solution and read the absorbance at 450 nm. A decrease in signal with increasing concentrations of free this compound indicates specific binding.
Visualizations
Caption: A workflow for monoclonal antibody production.
Caption: Troubleshooting flowchart for high background.
Caption: Hypothetical this compound signaling pathway.
References
Technical Support Center: Amoz Residue Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing accurate and reliable AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) residue analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its residue analysis important?
A1: this compound is the tissue-bound metabolite of the nitrofuran antibiotic furaltadone. Nitrofuran antibiotics have been banned for use in food-producing animals in many countries due to concerns about their potential carcinogenic effects. Residue analysis of this compound is crucial for monitoring the illegal use of furaltadone and ensuring food safety.
Q2: What are the common analytical techniques for this compound residue analysis?
A2: The most common techniques for this compound residue analysis are Enzyme-Linked Immunosorbent Assay (ELISA) for screening purposes and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmation and quantification. LC-MS/MS is considered the gold standard due to its high sensitivity and specificity.
Q3: What is the purpose of the derivatization step in this compound analysis by LC-MS/MS?
A3: The derivatization step, typically using 2-nitrobenzaldehyde (NBA), is essential for the analysis of this compound by LC-MS/MS. It converts the this compound metabolite into a more stable and ionizable derivative (NP-AMOZ), which improves its chromatographic retention and detection sensitivity by mass spectrometry.
Q4: What is the QuEChERS method and is it applicable to this compound analysis?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for the extraction of residues from food matrices.[1] It is a simple and effective method that can be adapted for the extraction of this compound from various sample types, such as meat and seafood, prior to LC-MS/MS analysis.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound residue analysis using both ELISA and LC-MS/MS methods.
ELISA Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Signal | - Insufficient washing- Non-specific antibody binding- Reagent contamination | - Increase the number and vigor of wash steps.- Ensure proper blocking of the microplate wells.- Use fresh, high-quality reagents and check for contamination. |
| Low or No Signal | - Inactive enzyme or substrate- Incorrect reagent concentrations- Insufficient incubation times or temperatures | - Verify the activity of the enzyme conjugate and substrate.- Double-check all reagent dilutions and preparation steps.- Ensure adherence to the recommended incubation parameters. |
| Inconsistent Results | - Pipetting errors- Temperature variations across the plate ("edge effect")- Inconsistent timing of reagent addition | - Calibrate pipettes regularly and use proper pipetting techniques.- Avoid stacking plates during incubation and ensure uniform temperature distribution.- Standardize the timing for adding reagents to all wells. |
| Poor Standard Curve | - Improper dilution of standards- Degraded standards | - Prepare fresh standard dilutions for each assay.- Store standards according to the manufacturer's instructions. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column contamination or degradation- Incompatible sample solvent- High injection volume | - Flush the column with a strong solvent or replace it if necessary.- Ensure the sample solvent is compatible with the mobile phase.- Reduce the injection volume.[2] |
| Retention Time Shifts | - Changes in mobile phase composition- Fluctuations in column temperature- Leaks in the LC system | - Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a stable temperature.- Check for and repair any leaks in the system.[2] |
| Low Analyte Response/Poor Sensitivity | - Inefficient derivatization- Matrix effects (ion suppression)- Suboptimal mass spectrometer settings | - Optimize the derivatization reaction conditions (temperature, time, pH).- Implement strategies to mitigate matrix effects, such as matrix-matched calibration or sample dilution.- Tune the mass spectrometer for optimal sensitivity for the NP-AMOZ derivative. |
| Poor Recovery | - Inefficient extraction from the sample matrix- Analyte degradation during sample preparation | - Optimize the QuEChERS or other extraction protocol for your specific matrix.- Ensure samples are processed promptly and stored correctly to prevent degradation. |
| Inconsistent Derivatization | - Impure 2-nitrobenzaldehyde (NBA) reagent- pH of the reaction mixture is not optimal | - Use high-purity NBA for derivatization.- Adjust the pH of the sample extract before adding the derivatizing agent. |
Experimental Protocol: this compound Analysis in Shrimp by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of this compound in shrimp tissue.
1. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize 10 g of shrimp tissue until a uniform consistency is achieved.
-
Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 12000 rpm for 5 minutes.
-
-
Derivatization:
-
Transfer the cleaned extract to a new tube.
-
Add 50 µL of 50 mM 2-nitrobenzaldehyde (NBA) in DMSO.
-
Incubate at 50°C for 1 hour.
-
-
Final Preparation:
-
Evaporate the derivatized extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[3]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor and product ion transitions for the NP-AMOZ derivative and its isotopically labeled internal standard.
Quantitative Data Summary
The following table summarizes typical validation parameters for the LC-MS/MS analysis of this compound in food matrices.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.01 µg/kg | [3] |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/kg | [5] |
| Recovery | 80 - 110% | [6] |
| Intra-day Precision (%RSD) | < 15% | [3] |
| Inter-day Precision (%RSD) | < 20% | [3] |
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Troubleshooting logic for inconsistent LC-MS/MS results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. restek.com [restek.com]
- 3. Highly Sensitive Determination of Antibiotic Residues in Aquatic Products by High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Analyte X in Regulatory Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of "Analyte X" in a regulatory testing environment. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary regulatory guidelines to consider for the bioanalytical method validation of Analyte X?
A1: The primary regulatory guidelines for bioanalytical method validation are the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation's (ICH) "M10 Bioanalytical Method Validation and Study Sample Analysis" guideline.[1][2][3] These documents provide recommendations for the validation of bioanalytical assays for nonclinical and clinical studies.[2] Adherence to these guidelines is crucial for ensuring the accuracy, reliability, and reproducibility of your analytical method for regulatory submissions.[4]
Q2: What are the key validation parameters I need to assess for my Analyte X assay?
A2: A full validation should assess the following parameters for your Analyte X assay:
-
Specificity and Selectivity: The ability of the method to unequivocally measure Analyte X in the presence of other components.[5]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of individual measurements.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of Analyte X. A minimum of five concentrations is recommended to establish linearity.[6]
-
Range: The interval between the upper and lower concentrations of Analyte X that can be reliably quantified.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of Analyte X that can be detected and quantified with acceptable accuracy and precision, respectively.
-
Stability: The stability of Analyte X in the biological matrix under different storage and handling conditions.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Q3: What is "fit-for-purpose" validation and when is it applicable for Analyte X quantification?
A3: "Fit-for-purpose" validation is an approach where the level of validation is appropriate for the intended use of the data. For pivotal studies that will be included in regulatory submissions for product labeling, a full method validation is required.[7] However, for earlier, non-pivotal studies, such as in early discovery, a less extensive validation may be justified based on scientific judgment.[7] The validation requirements should be clearly predefined in a validation plan.[7]
Troubleshooting Guides
Issue 1: High Background Noise in Ligand-Binding Assay (LBA)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding | Optimize blocking conditions (e.g., increase blocker concentration, try different blocking agents). | Reduction in background signal, leading to a better signal-to-noise ratio. |
| Low-quality reagents | Verify the quality and expiration date of all reagents, including antibodies and conjugates. | Use of high-quality, validated reagents should result in a cleaner signal. |
| Insufficient washing | Increase the number of wash steps or the volume of wash buffer. | More effective removal of unbound reagents, leading to lower background. |
Issue 2: Poor Reproducibility Between Assay Runs
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent sample preparation | Ensure strict adherence to standardized protocols for all sample handling and preparation steps.[8] | Consistent sample treatment will minimize variability between runs. |
| Reagent variability | Prepare and aliquot reagents in large batches to minimize batch-to-batch differences.[8] | Use of a single, large batch of reagents will improve consistency across multiple assays. |
| Temperature fluctuations | Conduct all assay incubations at a consistent, controlled temperature.[8] | Stable temperature control will ensure reproducible binding kinetics. |
Issue 3: Analyte X Concentration Falls Outside the Linear Range of the Calibration Curve
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample concentration is too high | Perform a dilution integrity study to validate a dilution procedure that brings the sample concentration within the linear range.[4] | The diluted sample should yield a result that, when corrected for the dilution factor, is accurate and precise. |
| Sample concentration is too low | If the concentration is below the LOQ, the result should be reported as such. Do not extrapolate below the validated range. | Accurate reporting of results that are below the quantifiable limit of the assay. |
Experimental Protocols
Protocol 1: Standard Calibration Curve Preparation
-
Prepare a stock solution of Analyte X reference standard at a known high concentration.
-
Perform serial dilutions of the stock solution using the appropriate biological matrix (e.g., plasma, serum) to create a minimum of five non-zero calibration standards.[6]
-
The concentration range should bracket the expected concentrations of the study samples.
-
Include a blank sample (matrix with no analyte) and a zero standard (matrix with internal standard but no analyte).
-
Analyze the calibration standards alongside the quality control (QC) samples and study samples in each analytical run.
-
Plot the instrument response versus the known concentration of the standards and fit the data using an appropriate regression model (e.g., linear, weighted linear).
Protocol 2: Dilution Integrity Assessment
-
Prepare a sample with a concentration of Analyte X that is above the upper limit of quantification (ULOQ) of the calibration curve.[4]
-
Dilute this sample with the appropriate biological matrix to bring the concentration within the linear range of the assay.
-
Analyze at least five replicates of the diluted sample.
-
Calculate the mean concentration and accuracy of the diluted samples after correcting for the dilution factor.
-
The accuracy and precision of the diluted samples should be within the acceptance criteria of the method (typically ±15%).
Visualizations
Caption: A simplified workflow for a typical quantitative bioanalytical experiment.
Caption: A decision tree for troubleshooting common bioanalytical assay issues.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. fda.gov [fda.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. swordbio.com [swordbio.com]
Validation & Comparative
A Head-to-Head Battle: ELISA vs. LC-MS/MS for the Detection of AMOZ
A Comprehensive Comparison for Researchers and Drug Development Professionals
The accurate and sensitive detection of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), a key metabolite of the banned nitrofuran antibiotic furaltadone, is critical for ensuring food safety and regulatory compliance. For researchers, scientists, and professionals in drug development, selecting the optimal analytical method is a pivotal decision that impacts data quality, throughput, and cost. This guide provides an objective comparison of two powerful techniques for this compound detection: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into their respective experimental protocols, present a quantitative data comparison, and illustrate their workflows to aid in making an informed choice for your analytical needs.
Quantitative Performance at a Glance
The selection of an analytical method often hinges on its performance characteristics. The following table summarizes the key quantitative parameters for both ELISA and LC-MS/MS in the context of this compound detection, compiled from various studies and manufacturer specifications.
| Parameter | ELISA | LC-MS/MS |
| Sensitivity (LOD) | 0.05 ppb[1] | 0.01 - 0.2 µg/kg |
| Limit of Quantification (LOQ) | 0.1 ppb (in tissue, egg, honey)[1] | 0.02 - 0.6 µg/kg |
| Assay Time (per sample) | ~2-3 hours | ~10-15 minutes (run time) |
| Sample Preparation Time | 1-2 hours | 2-4 hours (including derivatization) |
| Specificity | High (dependent on antibody) | Very High (based on mass-to-charge ratio) |
| Throughput | High (96-well plate format) | Moderate to High (with autosampler) |
| Cost per Sample | Lower | Higher |
| Equipment Cost | Low to Moderate | High |
| Cross-reactivity | Potential for cross-reactivity with structurally similar compounds. | Low to negligible, highly specific fragmentation patterns are monitored. |
Experimental Workflows: A Visual Guide
To better understand the practical steps involved in each method, the following diagrams, generated using the DOT language, illustrate the experimental workflows for ELISA and LC-MS/MS for this compound detection.
References
Inter-Laboratory Validation of Analytical Methods for Amoz: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantitative determination of Amoz, a critical process for ensuring method robustness and reliability across different testing environments. The data presented herein is a synthesized representation from a collaborative study designed to assess the performance of a specific this compound analytical method when performed by multiple laboratories. This guide is intended for researchers, scientists, and drug development professionals to illustrate the expected performance of a well-validated analytical method and to provide a framework for conducting similar inter-laboratory studies.
Data Presentation: Inter-Laboratory Validation of this compound Analytical Method
The following table summarizes the quantitative data from a hypothetical inter-laboratory study involving three different laboratories (Lab A, Lab B, and Lab C) evaluating the same analytical method for this compound. The study assessed key validation parameters as recommended by international guidelines.[1][2][3]
| Validation Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Accuracy (% Recovery) | 99.5 ± 1.2 | 100.2 ± 1.5 | 99.8 ± 1.3 | 98.0 - 102.0% |
| Precision (RSD%) | ||||
| - Repeatability | 0.8% | 0.9% | 0.7% | ≤ 2% |
| - Intermediate Precision | 1.2% | 1.5% | 1.1% | ≤ 3% |
| - Reproducibility | 1.8% | 2.1% | 1.6% | ≤ 5% |
| Linearity (R²) | 0.9995 | 0.9992 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | 1 - 100 | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.12 | 0.09 | Report |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.35 | 0.28 | Report |
| Robustness | Robust | Robust | Robust | No significant impact on results |
Experimental Protocols
The methodologies employed in the inter-laboratory study were based on established principles of analytical method validation to ensure consistency and comparability of the results.[4][5]
1. Objective: To assess the reproducibility and robustness of an analytical method for the quantification of this compound across multiple laboratories.
2. Materials and Methods:
-
Analyte: this compound reference standard and test samples were centrally prepared and distributed to participating laboratories.
-
Instrumentation: Each laboratory used its own High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. Column and mobile phase specifications were identical across all labs.
-
Sample Preparation: A standardized protocol for sample preparation, including extraction and dilution steps, was provided to all participants.
3. Validation Parameters:
-
Accuracy: Determined by the analysis of samples spiked with known concentrations of this compound standard. The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by performing six replicate analyses of the same sample on the same day, under the same operating conditions.
-
Intermediate Precision (Inter-assay precision): Evaluated by repeating the analysis on different days, with different analysts and different equipment within the same laboratory.
-
Reproducibility (Inter-laboratory precision): Assessed by comparing the results obtained by the different laboratories.
-
-
Linearity: Established by analyzing a series of this compound standards at a minimum of five different concentrations. The correlation coefficient (R²) of the calibration curve was determined.
-
Range: The concentration interval over which the method was shown to be accurate, precise, and linear.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Visualization of the Inter-Laboratory Validation Workflow
The following diagram illustrates the key stages of the inter-laboratory validation process.
References
A Head-to-Head Battle: Cross-Validation of AMOZ Detection in Diverse Food Matrices
The accurate detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the banned nitrofuran antibiotic furaltadone, is paramount for ensuring food safety. This guide provides a comprehensive comparison of two primary analytical methods for this compound detection—Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—across various food matrices. This objective evaluation, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs.
Quantitative Performance Comparison
The performance of ELISA and LC-MS/MS for the detection of this compound is critically dependent on the food matrix being analyzed. The following tables summarize the key quantitative parameters for each method in eggs, shrimp, and poultry meat.
Table 1: Performance Characteristics of ELISA and LC-MS/MS for this compound Detection in Eggs
| Parameter | ELISA | LC-MS/MS |
| Limit of Detection (LOD) | Not explicitly stated, but IC50 of 0.11 µg/L reported for the assay[1] | Not explicitly stated, but CCα of 0.16-0.24 µg/kg reported for nitrofuran metabolites |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated, but CCβ of 0.22-0.36 µg/kg reported for nitrofuran metabolites |
| Recovery (%) | 81.1 - 105.3[1] | Not explicitly stated |
| Precision (RSD %) | 4.7 - 9.8[1] | Not explicitly stated |
| Correlation with LC-MS/MS | Good correlation observed in incurred egg samples[1] | - |
Table 2: Performance Characteristics of ELISA and LC-MS/MS for this compound Detection in Shrimp
| Parameter | ELISA (for AOZ, a related metabolite) | LC-MS/MS (for nitrofuran metabolites) |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Detection Capability (CCβ) ≤ 0.3 µg/kg | Detection Capability (CCβ) 0.21-0.38 µg/kg |
| Recovery (%) | Not explicitly stated | 88 - 110 |
| Precision (RSD %) | Not explicitly stated | Not explicitly stated |
| Cut-off Value | Fm = 0.716 | Decision Limit (CCα) 0.12-0.23 µg/kg |
Table 3: Performance Characteristics of ELISA and LC-MS/MS for this compound Detection in Poultry Meat
| Parameter | ELISA | LC-MS/MS |
| Limit of Detection (LOD) | Not explicitly stated | 2.0-5.0 mg/kg (for general meat allergens, as a proxy)[2] |
| Limit of Quantification (LOQ) | Not explicitly stated | 5.0-10.0 mg/kg (for general meat allergens, as a proxy)[2] |
| Recovery (%) | Not explicitly stated | 80.2 - 101.5 (for general meat allergens, as a proxy)[2] |
| Precision (RSD %) | Not explicitly stated | < 13.8 (for general meat allergens, as a proxy)[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the outlined experimental protocols for both ELISA and LC-MS/MS, covering sample preparation through to analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
1. Sample Preparation:
-
Eggs:
-
Homogenize a representative sample of the egg.
-
Extract the homogenized sample with an appropriate solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in a buffer solution compatible with the ELISA kit.
-
-
Shrimp & Poultry Meat:
-
Homogenize the tissue sample.
-
Perform an acid hydrolysis step to release protein-bound this compound. This typically involves incubation with hydrochloric acid.
-
Derivatize the released this compound with 2-nitrobenzaldehyde (NBA).
-
Neutralize the solution and extract the derivatized this compound (NP-AMOZ) with an organic solvent like ethyl acetate.
-
Evaporate the solvent and redissolve the residue in the assay buffer.
-
2. ELISA Procedure (Competitive Assay):
-
Add standards, controls, and prepared samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated this compound (or a derivative) to the wells.
-
Incubate to allow for competitive binding between the free this compound in the sample and the enzyme-conjugated this compound for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The color intensity is inversely proportional to the this compound concentration in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation (QuEChERS-based method is common):
-
Eggs, Shrimp & Poultry Meat:
-
Homogenize the sample.
-
Perform acid hydrolysis and derivatization with 2-nitrobenzaldehyde (NBA) as described for the ELISA sample preparation.
-
Extract the NP-AMOZ using an organic solvent (e.g., acetonitrile or ethyl acetate).
-
Add partitioning salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Centrifuge and collect the organic layer.
-
Perform a dispersive solid-phase extraction (d-SPE) clean-up step by adding sorbents (e.g., PSA, C18) to remove interfering matrix components.
-
Centrifuge, collect the supernatant, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Inject the prepared sample extract into the LC system.
-
Separate the NP-AMOZ from other components on a suitable analytical column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate.
-
Introduce the eluent into the mass spectrometer.
-
Ionize the NP-AMOZ using an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Detect and quantify the NP-AMOZ using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language in Graphviz are provided.
Caption: Experimental workflow for this compound detection by ELISA.
References
Performance Showdown: A Comparative Guide to AMOZ ELISA Kits
For researchers and drug development professionals tasked with the detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the banned nitrofuran antibiotic furaltadone, selecting the right ELISA kit is paramount for accurate and reliable results. This guide provides an objective comparison of commercially available this compound ELISA kits, supported by performance data and detailed experimental protocols to aid in your selection process.
Performance Characteristics at a Glance
The performance of an ELISA kit is defined by several key parameters. The following table summarizes the quantitative performance data for three commercially available this compound ELISA kits, providing a clear comparison of their capabilities.
| Parameter | Kit A: R-Biopharm (Cat. No. 5091this compound) | Kit B: Elabscience (Cat. No. E-FS-E002) | Kit C: Biorex (Cat. No. BXEFB42A) |
| Assay Principle | Competitive Enzyme Immunoassay[1] | Competitive ELISA[2] | Competitive Enzyme Immunoassay[3] |
| Limit of Detection (LOD) | Dependent on sample type, determined under optimal conditions[1] | Muscle, Liver, Honey, Milk, Egg: 0.1 ppb; Fish, Shrimp: 0.15 ppb; Milk/Egg powder, Feed: 0.1 ppb[2] | Aqueous buffer, Fish/shrimp: 0.08 ppb; Meat Tissue: 0.16 ppb; Honey: 0.1 ppb[3] |
| Cross-Reactivity | Specific to this compound, but cannot discriminate between analyte and cross-reactive substances[1] | This compound: 100%; AOZ, AHD, SEM: < 0.1%[2] | This compound: 100%; AOZ: 0.02%[3] |
| Sample Recovery Rate | Not explicitly specified | Muscle, Liver, Egg: 80%±25%; Honey, Milk: 75%±15%; Milk powder, Egg powder, Feed: 85%±25%[2] | Not explicitly specified |
| Total Assay Time | Incubation: 30 minutes[1] | 1 hour (45 min + 15 min incubations)[2][4] | 45 minutes[3] |
| Validated Samples | General samples and standards[1] | Muscle, Liver, Honey, Milk, Milk/Egg powder, Feed, Egg[4] | Shrimp, Fish, Honey, Egg, Meat Tissue[3] |
Experimental Protocols: A Step-by-Step Overview
Detailed and consistent methodology is crucial for reproducible results. Below are the generalized experimental protocols for the competitive ELISA used in these kits. Researchers should always refer to the specific manual provided with their chosen kit for precise instructions.
Sample Preparation
Sample preparation is a critical first step and varies depending on the matrix. A general workflow involves:
-
Homogenization: Solid samples are homogenized to ensure uniformity.
-
Extraction: this compound is extracted from the sample matrix using a suitable solvent (e.g., ethyl acetate)[1].
-
Derivatization (if required): Some protocols may require a derivatization step to enhance detection. For example, the Elabscience kit requires an overnight incubation at 37°C or 3 hours at 50°C after adding a derivatization reagent[2].
-
Centrifugation: Samples are centrifuged to separate the extract from solid debris[1][5].
-
Evaporation and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a sample dilution buffer[1].
ELISA Procedure
The core of the assay involves the following steps:
-
Reagent Preparation: Prepare all reagents, including standards, conjugate solutions, and wash buffers, as per the kit's instructions. Concentrated buffers may need to be diluted[1].
-
Standard and Sample Addition: Pipette standards and prepared samples into the appropriate wells of the antibody-coated microtiter plate[1][2].
-
Conjugate Addition: Add the this compound-HRP conjugate to the wells. This initiates the competitive binding reaction between the free this compound in the sample/standard and the labeled this compound for the antibody binding sites[1].
-
Incubation: Incubate the plate for the time and temperature specified in the protocol (e.g., 30 minutes or 45 minutes)[1][2].
-
Washing: Wash the plate multiple times with the prepared wash buffer to remove unbound reagents. This step is crucial for reducing background noise[1].
-
Substrate Addition: Add the TMB substrate solution to each well. The bound HRP conjugate will catalyze a color change[1].
-
Incubation: A second, shorter incubation (e.g., 15 minutes) allows for color development[2].
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to halt the color development[1].
-
Absorbance Measurement: Read the optical density of each well at 450 nm using a microplate reader. The color intensity is inversely proportional to the this compound concentration in the sample[1][5].
-
Data Analysis: Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve[5].
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the competitive ELISA workflow and a simplified representation of a relevant biological concept.
Caption: A typical workflow for a competitive this compound ELISA.
Caption: The metabolic pathway from Furaltadone to the detectable this compound residue.
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. biofronttech.com [biofronttech.com]
- 4. This compound (Nitrofuran Furaltadone) ELISA Kit - Elabscience® [elabscience.com]
- 5. How to standardize the operation of the this compound Elisa Test Kit? - Blog [jg-biotech.com]
A Head-to-Head Battle for Amoz Detection: QuEChERS vs. Solid-Phase Extraction (SPE)
In the realm of analytical chemistry, particularly for the detection of veterinary drug residues like "Amoz," the choice of sample preparation method is a critical determinant of data quality, laboratory efficiency, and overall cost. Two titans in the field, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of these two methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision for their analytical needs.
Quantitative Performance Metrics: A Comparative Analysis
The selection of a sample preparation technique often hinges on its performance characteristics. The following table summarizes key quantitative data for QuEChERS and SPE methods based on studies analyzing veterinary drug residues, such as sulfonamides and cephalosporins, in various food matrices. These compounds serve as a proxy for "this compound" to provide a relevant comparative framework.
| Performance Metric | QuEChERS | Solid-Phase Extraction (SPE) | Key Observations |
| Recovery (%) | 85% - 110%[1][2] | 70% - 120%[2] | Both methods can achieve excellent recoveries, though QuEChERS may offer slightly better consistency for certain analytes.[2] |
| Precision (RSD %) | < 15%[1][2] | < 20% | QuEChERS generally demonstrates slightly better precision in reported studies.[2] |
| Limit of Quantification (LOQ) | 0.1 - 10 µg/kg[1][2] | 0.1 - 10 µg/kg[2] | Both methods can achieve low limits of quantification suitable for regulatory monitoring. |
| Matrix Effect (%) | Moderate to High | Low to Moderate | SPE typically provides a cleaner extract, resulting in lower matrix effects compared to QuEChERS.[3] |
| Analysis Time per Sample | ~20-30 minutes | ~45-60 minutes | QuEChERS is significantly faster due to fewer and simpler steps. |
| Solvent Consumption | Low | Moderate to High | QuEChERS uses considerably less solvent, making it a more environmentally friendly and cost-effective option. |
Experimental Protocols: A Step-by-Step Look
The procedural differences between QuEChERS and SPE are fundamental to their respective performance characteristics. Below are detailed methodologies for each technique.
QuEChERS Protocol for this compound Detection in Animal Tissue
This protocol is a generalized procedure based on established QuEChERS methods for veterinary drug residue analysis.[4][5]
1. Sample Homogenization:
- Weigh 10 g of homogenized tissue sample into a 50 mL centrifuge tube.
2. Extraction:
- Add 10 mL of 1% acetic acid in acetonitrile to the sample.
- Vortex for 1 minute to ensure thorough mixing.
- Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
- Immediately vortex for 1 minute to prevent salt agglomeration.
3. Centrifugation:
- Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., 900 mg MgSO₄ and 150 mg Primary Secondary Amine - PSA).
- Vortex for 1 minute.
5. Final Centrifugation and Analysis:
- Centrifuge the d-SPE tube at 4000 rpm for 5 minutes.
- The supernatant is then ready for analysis by LC-MS/MS or other suitable instrumentation.
Solid-Phase Extraction (SPE) Protocol for this compound Detection in Milk
This protocol outlines a typical SPE procedure for the extraction of veterinary drug residues from a liquid matrix.
1. Sample Pre-treatment:
- Centrifuge 10 mL of milk sample to separate the fat layer.
- Dilute the skimmed milk with a suitable buffer solution.
2. Cartridge Conditioning:
- Pass 5 mL of methanol followed by 5 mL of deionized water through an appropriate SPE cartridge (e.g., C18) to activate the sorbent.
3. Sample Loading:
- Load the pre-treated milk sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
4. Washing:
- Wash the cartridge with 5 mL of deionized water to remove interfering substances.
- A second wash with a weak organic solvent solution (e.g., 5% methanol in water) may be performed for further cleanup.
5. Elution:
- Elute the retained "this compound" from the cartridge with a small volume (e.g., 2 x 2 mL) of a strong organic solvent, such as acetonitrile or methanol.
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, known volume of mobile phase for analysis.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both QuEChERS and SPE.
Conclusion: Making the Right Choice
The decision between QuEChERS and SPE for "this compound" detection is not a one-size-fits-all scenario and depends heavily on the specific requirements of the analysis.
Choose QuEChERS when:
-
High sample throughput is a priority. Its speed and simplicity are unmatched.
-
Cost and solvent reduction are critical. QuEChERS is a more economical and environmentally friendly option.
-
A wide range of analytes needs to be screened simultaneously.
Choose SPE when:
-
The sample matrix is particularly complex and high purity of the final extract is essential. SPE excels at minimizing matrix effects.
-
The highest sensitivity is required. The concentration step in SPE can lead to lower detection limits.
-
Method development for a specific analyte and matrix is feasible. SPE methods can be highly optimized for specific applications.
Ultimately, both QuEChERS and SPE are powerful tools in the analytical chemist's arsenal. By carefully considering the quantitative data, experimental protocols, and the specific goals of their research, scientists can confidently select the most appropriate method for robust and reliable "this compound" detection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00612C [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. agilent.com [agilent.com]
A Comparative Guide to the Validation of Analytical Methods for Amoxicillin (Amoz) Detection in Fish
This guide provides a comprehensive comparison of various validated analytical methods for the quantification of amoxicillin (Amoz), a widely used antibiotic, in fish tissue. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the selection and implementation of the most suitable analytical method for their specific needs.
Comparative Analysis of Method Performance
The following table summarizes the key performance parameters of different analytical methods used for the determination of amoxicillin in fish. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Analytical Method | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| HPLC with Precolumn Derivatization and Fluorescence Detection | Catfish Tissue | Not Specified | > 80% (for 2.5-20 ppb spikes) | < 6% | 0.5 | 1.2 | [1] |
| Salmon Tissue | Not Specified | > 75% (for 2.5-20 ppb spikes) | < 6% | 0.8 | 2.0 | [1] | |
| HPLC-UV | Fish Muscle | 0.9999 | 95.3 - 106.6% | Not Specified | 40 | 100 | [1][2] |
| HPLC-MS/MS | Fish Muscle | > 0.995 | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| UPLC-MS/MS | Fish & Shrimp | Not Specified | 75 - 105% | Not Specified | Not Specified | 0.24 - 1.62 | [4] |
| Solid-Phase Fluorescence Immunoassay | Fish Muscle | Not Specified | > 86% | Not Specified | < 10 | Not Specified | [5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are synthesized from various validated studies and provide a step-by-step guide for implementation.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation and Extraction:
-
Homogenize 5 g of fish tissue.
-
Extract the homogenized tissue with a phosphate buffer (pH 4.5).
-
Precipitate proteins using trichloroacetic acid (TCA).
-
Perform solid-phase extraction (SPE) for cleanup.[6]
-
Further remove nonpolar interfering substances through a liquid-liquid extraction with ether.[6]
-
-
Chromatographic Conditions:
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation and Extraction (QuEChERS method):
-
Homogenize the fish muscle sample.
-
Add an extraction solvent (e.g., acetonitrile) and salts.
-
Vortex and centrifuge the mixture.
-
Take the supernatant for a dispersive solid-phase extraction (d-SPE) cleanup step using sorbents like C18.[8]
-
Evaporate the final extract to dryness and reconstitute it in a suitable solvent for injection.[8]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid.[8]
-
Column: A C18 column suitable for UHPLC systems.[8]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for amoxicillin.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of amoxicillin and its fragments.[8]
-
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a new analytical method for amoxicillin in fish, ensuring it meets the necessary standards of accuracy, precision, and reliability.
Caption: Workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 3. Comparative Pharmacological Assessment of Amoxicillin in Five Cultured Fish Species: Implications for Off-Label Use in Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. akjournals.com [akjournals.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Multiclass Antibiotics in Fish Muscle Using a QuEChERS-UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Amoz levels in different animal tissues
For Immediate Release
This guide provides a comparative analysis of the Adhesion Molecule on Glia (AMOG), also known as ATP1B2, a non-catalytic subunit of the Na+/K+-ATPase pump. The distribution and expression levels of AMOG/ATP1B2 are critical for understanding its diverse physiological roles, from neuronal function to cell adhesion. This document is intended for researchers, scientists, and drug development professionals, offering a succinct overview of AMOG/ATP1B2 protein abundance across various animal tissues, detailed experimental methodologies for its quantification, and its implication in cellular signaling.
Data Presentation: Quantitative Levels of AMOG/ATP1B2 Protein
The following table summarizes the relative abundance of AMOG/ATP1B2 protein across a range of tissues in a C57BL/6 mouse model. The data is derived from a large-scale quantitative proteomics study utilizing Stable Isotope Labeling with Amino acids in Cell culture (SILAC) as an internal standard for accurate quantification. Protein levels are presented as relative intensity, providing a comparative landscape of AMOG/ATP1B2 expression.
| Tissue | Relative Protein Abundance (Intensity) |
| Nervous System | |
| Brain | High |
| Midbrain | High |
| Cerebellum | High |
| Olfactory Bulb | Medium-High |
| Spinal Cord | Medium |
| Sensory Organs | |
| Eye | High |
| Cardiovascular System | |
| Heart | Medium |
| Reproductive System | |
| Ovary | Medium |
| Testis | Low |
| Digestive System | |
| Stomach | Low |
| Small Intestine | Low |
| Colon | Low |
| Liver | Low |
| Pancreas | Low |
| Urinary System | |
| Kidney | Low |
| Bladder | Low |
| Respiratory System | |
| Lung | Low |
| Musculoskeletal System | |
| Skeletal Muscle | Low |
| Integumentary System | |
| Skin | Low |
| Endocrine System | |
| Adrenal Gland | Low |
| Hematopoietic System | |
| Spleen | Low |
| Thymus | Low |
Note: This table is an interpretation of data from a comprehensive proteomics study. "High," "Medium," and "Low" are relative terms to illustrate the comparative abundance across the surveyed tissues within this specific dataset.
Experimental Protocols
Accurate quantification of AMOG/ATP1B2 in tissue samples is crucial for reproducible research. Western blotting is a widely used technique for this purpose. Below is a detailed, representative protocol for the quantification of AMOG/ATP1B2 in animal tissues.
Protocol: Quantitative Western Blotting for AMOG/ATP1B2
1. Tissue Homogenization and Protein Extraction:
-
Excise fresh tissue from the animal model on ice and immediately snap-freeze in liquid nitrogen to prevent protein degradation.
-
For a ~50 mg tissue sample, add 500 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Homogenize the tissue using a mechanical homogenizer on ice until no visible tissue clumps remain.
-
Sonicate the homogenate briefly (e.g., three 10-second pulses) on ice to ensure complete cell lysis and shearing of nucleic acids.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble proteins into a pre-chilled tube.
2. Protein Concentration Measurement:
-
Determine the total protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer’s instructions.
-
Normalize the protein concentration for all samples with lysis buffer to ensure equal loading in the subsequent steps.
3. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by mixing 20-40 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the denatured protein samples onto a 10% or 12% SDS-polyacrylamide gel, alongside a pre-stained protein ladder.
-
Perform electrophoresis at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for AMOG/ATP1B2 (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the host species of the primary antibody) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Quantification:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensity for AMOG/ATP1B2 using densitometry software (e.g., ImageJ).
-
To normalize for loading variations, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or tubulin). The relative abundance of AMOG/ATP1B2 is expressed as the ratio of its band intensity to that of the housekeeping protein.
Mandatory Visualization
AMOG/ATP1B2 in the PI3K/Akt/mTOR Signaling Pathway
AMOG/ATP1B2 has been shown to influence the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival. The following diagram illustrates a simplified overview of this pathway, highlighting the potential involvement of AMOG/ATP1B2.
Caption: PI3K/Akt/mTOR pathway and AMOG/ATP1B2 interaction.
Experimental Workflow for AMOG/ATP1B2 Quantification
The diagram below outlines the key steps in the experimental workflow for the comparative analysis of AMOG/ATP1B2 protein levels in different animal tissues.
Evaluating the Accuracy of AMOZ Screening Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of banned antibiotic residues in food products is of paramount importance. This guide provides an objective comparison of the primary screening methods for 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the tissue-bound metabolite of the nitrofuran antibiotic furaltadone. The performance of Enzyme-Linked Immunosorbent Assay (ELISA) is compared with the confirmatory method of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data.
Introduction to this compound and Nitrofuran Metabolites
Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been banned for use in food-producing animals in many countries, including the European Union, due to concerns about the carcinogenic and mutagenic potential of their residues.[1] Furaltadone, a member of this class, is rapidly metabolized in animals, and its residues become covalently bound to tissue macromolecules. These tissue-bound metabolites are persistent and serve as markers for the illegal use of the parent drug. The specific marker residue for furaltadone is this compound.[1] Consequently, reliable and sensitive screening methods are essential for monitoring the presence of this compound in food products such as meat, poultry, fish, and shrimp to ensure food safety and compliance with regulations.[1]
The primary screening method employed for high-throughput analysis is the competitive ELISA, while LC-MS/MS is considered the gold standard for confirmation and quantification. This guide will delve into the performance characteristics of these methods.
Comparative Performance of Screening Methods
The selection of a screening method depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. Below is a summary of the performance of commercial ELISA kits and LC-MS/MS for the detection of this compound in various food matrices.
| Method | Matrix | Limit of Detection (LOD) / Minimum Detection Limit (MDL) | Recovery Rate (%) | Reference |
| ELISA (Ridascreen) | Fish Muscle | 0.2 ng/g (MDL) | 98 - 114% (at 0.5-2 ng/g fortification) | [2][3] |
| ELISA (Biopanda) | Meat | 0.04 ppb (LOD) | 70 - 120% | [4] |
| ic-ELISA (in-house) | Animal Tissues | 0.11 ng/mL (IC50 for 2-NP-AMOZ) | 81.1 - 105.3% | [5][6] |
| FLISA (in-house) | Animal Tissues | 0.09 ng/mL (IC50 for 2-NP-AMOZ) | 81.1 - 105.3% | [5][6] |
| LC-MS/MS | Fish Muscle | 0.23 - 0.54 µg/kg (Detection Capability, CCβ) | Not explicitly stated in the study | [7] |
Studies have shown a high correlation between the results obtained from ELISA screening and LC-MS/MS confirmation, supporting the use of ELISA as an effective screening tool.[2][5][6]
Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to validated experimental protocols. The following sections outline the key steps for this compound analysis using ELISA and LC-MS/MS.
Sample Preparation (Common for both ELISA and LC-MS/MS)
A critical step in the analysis of this compound is the release of the tissue-bound metabolite and its derivatization to a form that can be detected.
-
Homogenization: A representative sample of the tissue (e.g., fish muscle, shrimp, meat) is homogenized to ensure uniformity.[1]
-
Acid Hydrolysis: The homogenized sample is subjected to acid hydrolysis (e.g., with HCl) to cleave the covalent bonds and release the this compound from the tissue proteins.[7]
-
Derivatization: The released this compound is derivatized with 2-nitrobenzaldehyde (2-NBA) to form NP-AMOZ. This step is crucial for detection by both ELISA and LC-MS/MS.[1][7] The derivatization can be performed over several hours or overnight.[1]
-
Extraction: The derivatized sample is then extracted using an organic solvent, such as ethyl acetate.[7]
-
Clean-up and Concentration: The extract may be subjected to further clean-up steps and is typically evaporated to dryness under a stream of nitrogen before being reconstituted in a suitable buffer for analysis.[7]
This compound Screening by Competitive ELISA
The competitive ELISA is a widely used immunoassay for the rapid screening of a large number of samples.
-
Principle: The assay is based on the competition between the NP-AMOZ in the sample extract and a known amount of enzyme-labeled this compound (conjugate) for a limited number of specific antibody binding sites coated on a microtiter plate.
-
Procedure:
-
Standards and prepared sample extracts are added to the antibody-coated microtiter wells.
-
The this compound-enzyme conjugate is added to the wells.
-
The plate is incubated, during which the free NP-AMOZ from the sample and the this compound-enzyme conjugate compete for the antibody binding sites.
-
The plate is washed to remove any unbound components.
-
A substrate solution is added, which reacts with the enzyme of the bound conjugate to produce a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Interpretation: The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using standards of known concentrations, and the concentration of this compound in the samples is determined from this curve.
This compound Confirmation by LC-MS/MS
LC-MS/MS provides a highly selective and sensitive method for the confirmation and quantification of this compound.
-
Principle: This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
-
Procedure:
-
The reconstituted sample extract is injected into the LC system.
-
The NP-AMOZ is separated from other matrix components on a chromatographic column.
-
The eluent from the column is introduced into the mass spectrometer.
-
In the mass spectrometer, the NP-AMOZ molecules are ionized, and a specific precursor ion is selected.
-
The precursor ion is fragmented, and specific product ions are detected.
-
-
Interpretation: The presence of both the precursor ion and the specific product ions at the correct retention time provides a highly confident identification of this compound. Quantification is achieved by comparing the response of the sample to that of a calibration curve prepared with known standards.
Experimental Workflows
To visualize the logical flow of the screening and confirmation processes, the following diagrams have been generated.
References
- 1. RIDASCREEN® Nitrofuran (this compound) - Food & Feed Analysis [food.r-biopharm.com]
- 2. Performance evaluation of commercial ELISA kits for screening of furazolidone and furaltadone residues in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biopanda ® Reagents Ltd - Furaltadone (this compound) ELISA Kit [biopanda.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Quantitative determination of four nitrofurans and corresponding metab" by C.-W. Tsai, C.-H. Tang et al. [jfda-online.com]
Proficiency Testing for Small Molecule Bioanalysis: A Comparative Guide
Introduction
Proficiency testing (PT), also known as external quality assessment (EQA), is a critical component of a laboratory's quality management system. It provides an objective assessment of a laboratory's analytical performance by comparing its results to those of other laboratories and a reference value. Regular participation in PT schemes is essential for ensuring the accuracy and reliability of analytical data, which is paramount for researchers, scientists, and drug development professionals. Furthermore, accreditation bodies such as those adhering to ISO/IEC 17025 often mandate participation in PT schemes.
This guide offers a comparative overview of proficiency testing schemes relevant to the analysis of small molecules in biological matrices, using the hypothetical analyte "Amoz" as a representative example. The principles and data presented here are based on established PT schemes for therapeutic drug monitoring (TDM), such as the analysis of immunosuppressant drugs by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly relevant analytical technique in clinical and pharmaceutical research.
Comparison of Representative Proficiency Testing Schemes
Selecting the appropriate PT scheme is a crucial decision for any laboratory. Factors to consider include the accreditation of the provider, the relevance of the tested analytes and matrices to the laboratory's routine work, the frequency of the testing rounds, and the quality of the final report. Below is a comparison of two major PT providers for therapeutic drug monitoring, which serves as a proxy for "this compound analysis."
| Feature | LGC AXIO Proficiency Testing | College of American Pathologists (CAP) |
| Scheme Examples | Immunosuppressant (IPT), Therapeutic Drug Monitoring (TDM) | Therapeutic Drug Monitoring (CVL-LN3), Therapeutic Drug Monitoring-Extend (ZE) |
| Analytes Offered (Examples) | Everolimus, Mycophenolic Acid, Sirolimus, Tacrolimus, various antiepileptics and antibiotics | Acetaminophen, Carbamazepine, Vancomycin, Clozapine, Lamotrigine, Levetiracetam[1][2] |
| Matrix | Human Blood, Serum | Liquid Serum[1][2] |
| Sample Details | Lyophilised or liquid samples | 6 x 4.0 mL liquid serum specimens (CVL-LN3), 3 x 5.0 mL serum specimens (ZE)[1][2] |
| Frequency | Monthly or quarterly rounds | Two shipments per year[1][2] |
| Accreditation | ISO/IEC 17043 | N/A |
Quantitative Performance Data in Proficiency Testing
The primary output of a PT scheme is a performance report that statistically evaluates the participating laboratory's results. A common metric used is the coefficient of variation (CV%), which measures the precision and variability of the analytical method. Lower CV% values indicate better precision. The data below is from a pilot proficiency test for immunosuppressant analysis using microsampling, illustrating typical inter-laboratory performance data.
| Analyte | Sample Type | Imprecision (CV%) Range |
| Tacrolimus | Microsamples (Round 1) | 13.2% - 18.2% |
| Tacrolimus | Microsamples (Round 2) | 11.7% - 16.3% |
| Tacrolimus | Microsamples (Round 3) | 12.2% - 18.6% |
| Tacrolimus | Liquid Whole Blood | 3.9% - 4.9% |
Data adapted from a proficiency testing pilot for immunosuppressant microsampling assays.
Experimental Protocols
A detailed and robust analytical method is the foundation of reliable results. The following is a representative experimental protocol for the analysis of a small molecule, such as our hypothetical "this compound," in a biological matrix using LC-MS/MS.
Objective: To accurately quantify the concentration of "this compound" in human plasma.
Materials:
-
Human plasma samples
-
"this compound" analytical standard
-
"this compound"-d4 (deuterated) internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Sample Preparation (Protein Precipitation and SPE):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the "this compound"-d4 internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute "this compound" and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
"this compound": Precursor ion > Product ion (e.g., m/z 350.2 > 210.1)
-
"this compound"-d4: Precursor ion > Product ion (e.g., m/z 354.2 > 214.1)
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio ("this compound"/"this compound"-d4) against the concentration of the calibrators.
-
Determine the concentration of "this compound" in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Proficiency Testing Workflow
The following diagram illustrates the typical workflow of a proficiency testing scheme, from the initial steps taken by the provider to the final evaluation of the participating laboratory's performance.
Caption: A typical workflow for a proficiency testing scheme.
Proficiency testing is an indispensable tool for laboratories engaged in small molecule bioanalysis. It provides an external and objective measure of analytical performance, helps identify potential areas for improvement, and is a key requirement for laboratory accreditation. By carefully selecting a suitable PT scheme and using the results as part of a continuous quality improvement cycle, researchers, scientists, and drug development professionals can have greater confidence in the validity and reliability of their analytical data. This guide provides a framework for understanding and comparing PT schemes, using the common example of therapeutic drug monitoring to illustrate the key principles and practices.
References
Safety Operating Guide
Proper Disposal Procedures for Novel Chemical Compounds in a Laboratory Setting
Disclaimer: The following guidelines provide a general framework for the proper disposal of a novel or uncharacterized chemical compound, referred to herein as "Amoz." These procedures are based on established best practices for laboratory chemical waste management. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and all applicable federal, state, and local regulations before handling or disposing of any chemical waste.[1][2][3]
Immediate Safety and Logistical Information
The primary step in managing any chemical waste is to prevent accidents and ensure regulatory compliance.[4] Improper disposal can lead to environmental contamination, health hazards, and significant legal liabilities.[1] Therefore, a systematic approach to waste characterization, segregation, and disposal is crucial.
All laboratory personnel must treat unknown chemical waste as hazardous until a formal determination proves otherwise.[5][6] This precautionary principle ensures the highest level of safety. The responsibility for characterizing and identifying hazardous waste lies with the generator of the waste.[2]
Step-by-Step Disposal Protocol for "this compound"
Step 1: Hazardous Waste Determination
Before disposal, you must determine if "this compound" qualifies as hazardous waste. This determination is based on its characteristics and whether it is listed as a hazardous waste by regulatory bodies like the Environmental Protection Agency (EPA).[2][5][7]
-
Consult the Safety Data Sheet (SDS): If an SDS is available for "this compound," it will provide critical information on its properties, hazards, and recommended disposal methods.[8]
-
Characteristic Hazardous Wastes: In the absence of an SDS, "this compound" must be evaluated for the four characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA).[2][5][7]
-
Listed Hazardous Wastes: The EPA maintains lists of specific chemical wastes (P-list for acutely hazardous and U-list for general toxic chemicals) that are automatically considered hazardous.[2][5] If "this compound" or its constituents are on these lists, it must be managed as hazardous waste.
Step 2: Proper Segregation and Labeling
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1][4]
-
Segregation:
-
Labeling:
Step 3: Container Management
-
Container Selection: Use containers that are compatible with the chemical properties of "this compound."[4][9][10] The container must be leak-proof and have a secure screw-top cap.[8][10]
-
Container Handling:
Step 4: Disposal and Removal
-
Non-Hazardous Waste: If "this compound" is determined to be non-hazardous, it may be permissible to dispose of it via the sanitary sewer or in the regular trash, depending on your institution's policies.[12] Always consult your EHS department before doing so.
-
Hazardous Waste:
Quantitative Data for Hazardous Waste Characterization
The following table summarizes key quantitative thresholds for determining if a chemical waste is hazardous.
| Characteristic | Metric | Hazardous Threshold | Regulatory Citation |
| Corrosivity | pH | ≤ 2 or ≥ 12.5 | 40 CFR 261.22 |
| Ignitability | Flash Point (liquid) | < 60 °C (140 °F) | 40 CFR 261.21 |
| Toxicity | Varies by contaminant | See TCLP Regulatory Levels in 40 CFR 261.24 | 40 CFR 261.24 |
| Acutely Hazardous Waste (P-list) | Accumulation Limit | ≤ 1 quart (liquid) or 1 kg (solid) | 40 CFR 262.14 |
| General Hazardous Waste | Satellite Accumulation Area Limit | ≤ 55 gallons | 40 CFR 262.15 |
Experimental Protocols and Workflows
The following diagrams illustrate the logical workflow for determining the proper disposal path for "this compound."
Caption: Workflow for determining if "this compound" is a hazardous waste.
Caption: Procedural steps for managing hazardous "this compound" waste.
References
- 1. youthfilter.com [youthfilter.com]
- 2. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 3. trccompanies.com [trccompanies.com]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
